molecular formula C8H8BrFO B1333166 2-Bromo-1-fluoro-4-(methoxymethyl)benzene CAS No. 887268-22-6

2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Cat. No.: B1333166
CAS No.: 887268-22-6
M. Wt: 219.05 g/mol
InChI Key: QBVRUQXKXJMOGC-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVRUQXKXJMOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377723
Record name 2-bromo-1-fluoro-4-(methoxymethyl)benzene
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Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-22-6
Record name 2-Bromo-1-fluoro-4-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-fluoro-4-(methoxymethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document consolidates available data on its molecular structure, physicochemical properties, and reactivity. Due to the limited publicly available information, this guide also highlights areas where further experimental data is required for a complete profile of the compound.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrFO.[1] Its chemical structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxymethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 887268-22-6[2]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Boiling Point 206.9 ± 25.0 °C (Predicted)[1]
Density 1.470 ± 0.06 g/cm³ (Predicted)[1]
Melting Point Not available-
Solubility Not available-

Note: The boiling point and density are predicted values and require experimental verification. Data for melting point and solubility are not currently available in public literature.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The coupling patterns of the aromatic protons would be influenced by the positions of the bromine, fluorine, and methoxymethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the attached halogen atoms and the oxygen of the methoxymethyl group.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, with its chemical shift and coupling to adjacent protons providing valuable structural information.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

Synthetic Approach

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of substituted bromofluorobenzene derivatives. A potential synthetic pathway could involve the bromination and fluorination of a suitable methoxymethyl-substituted benzene precursor. The precise sequence of these steps would be critical to achieve the desired regiochemistry.

The following diagram illustrates a generalized workflow for the potential synthesis of the target compound.

G start Starting Material (e.g., 4-(methoxymethyl)aniline) step1 Diazotization & Fluorination (Schiemann Reaction) start->step1 NaNO₂, HBF₄ intermediate1 1-Fluoro-4-(methoxymethyl)benzene step1->intermediate1 step2 Bromination (e.g., with NBS) intermediate1->step2 N-Bromosuccinimide product This compound step2->product purification Purification (e.g., Chromatography, Distillation) product->purification analysis Structural Analysis (NMR, MS, etc.) purification->analysis

A potential synthetic workflow for the target compound.
Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups.[2] The bromine atom is a good leaving group, making the compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[2] The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, affecting its reactivity towards electrophilic and nucleophilic aromatic substitution.[3][4][5][6][7]

Applications in Drug Discovery and Development

While specific biological activities of this compound have not been reported, its structural motifs are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic properties.[3][4][5][6][7]

Potential Roles of the Structural Motifs:

  • Fluorine: Can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa.[5][7]

  • Bromine: Serves as a versatile synthetic handle for the introduction of diverse molecular fragments through cross-coupling reactions, enabling the exploration of a broad chemical space.

  • Methoxymethyl Group: Can influence solubility and may participate in hydrogen bonding interactions with biological targets.

Given these properties, this compound is a valuable starting material for the synthesis of novel bioactive molecules. The logical workflow for its utilization in a drug discovery program is depicted below.

G start This compound step1 Cross-Coupling Reactions (Suzuki, Heck, etc.) start->step1 library Library of Derivatives step1->library step2 Biological Screening (In vitro assays) library->step2 hit Hit Compounds step2->hit step3 Lead Optimization (Structure-Activity Relationship) hit->step3 candidate Drug Candidate step3->candidate

Workflow for the use of the compound in drug discovery.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity of this compound or its direct interaction with any signaling pathways. Further research, including high-throughput screening and mechanistic studies, is required to elucidate any potential therapeutic effects.

Safety and Handling

Detailed safety data for this compound is not fully established. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While its basic chemical identity is established, a comprehensive understanding of its physical properties, spectroscopic characteristics, and biological activity is lacking. Future research should focus on:

  • Experimental determination of its physical properties.

  • Publication of detailed spectroscopic data.

  • Development and publication of a robust and scalable synthetic protocol.

  • Screening for biological activity to identify potential therapeutic applications.

This guide serves as a foundational resource for researchers and professionals working with this compound and highlights the need for further investigation to unlock its full potential in drug discovery and other chemical sciences.

References

An In-depth Technical Guide to 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 887268-22-6

This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Safety Information

This compound is a substituted aromatic halide, valued for its utility in a variety of cross-coupling reactions. The presence of both bromine and fluorine atoms on the benzene ring allows for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887268-22-6N/A
Molecular Formula C₈H₈BrFON/A
Molecular Weight 219.05 g/mol N/A
Physical Form LiquidN/A
Storage Temperature Room TemperatureN/A

Table 2: Safety Information

Hazard StatementPrecautionary StatementSignal Word
H302, H315, H319, H335P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501Warning

Spectroscopic Data (Representative for Structurally Similar Compounds)

Table 3: Representative ¹H NMR Data for a Substituted Bromofluorobenzene Derivative

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
7.45 (d, J=8.5)Doublet8.5Aromatic-H
7.15 (dd, J=8.5, 2.0)Doublet of Doublets8.5, 2.0Aromatic-H
6.90 (t, J=8.5)Triplet8.5Aromatic-H
4.40 (s)SingletN/A-CH₂-
3.35 (s)SingletN/A-OCH₃

Table 4: Representative ¹³C NMR Data for a Substituted Bromofluorobenzene Derivative

Chemical Shift (ppm)Assignment
159.5 (d, J=245)C-F
138.0C-Br
132.0 (d, J=8)Aromatic C-H
128.0 (d, J=4)Aromatic C-H
116.0 (d, J=22)Aromatic C-H
115.0Aromatic C-CH₂
72.0-CH₂-
58.0-OCH₃

Table 5: Representative IR and Mass Spectrometry Data

Spectroscopic TechniqueCharacteristic Peaks
IR (cm⁻¹) 3050 (aromatic C-H), 2950 (aliphatic C-H), 1580, 1480 (aromatic C=C), 1250 (C-O), 1050 (C-F), 750 (C-Br)
Mass Spec (m/z) Expected molecular ion peaks corresponding to [M]⁺ and [M+2]⁺ due to bromine isotopes.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization.

Synthesis

A plausible synthetic route to this compound would involve the bromination of 1-fluoro-4-(methoxymethyl)benzene. The directing effects of the fluoro and methoxymethyl groups would need to be considered to achieve the desired regioselectivity.

Synthesis_Workflow Start 1-Fluoro-4-(methoxymethyl)benzene Step1 Bromination (e.g., NBS, acid catalyst) Start->Step1 Reagents Product 2-Bromo-1-fluoro-4- (methoxymethyl)benzene Step1->Product Reaction Cross_Coupling_Reactions Substrate 2-Bromo-1-fluoro-4- (methoxymethyl)benzene Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Substrate->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst, base) Substrate->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base) Substrate->Sonogashira Heck Heck Reaction (Alkene, Pd catalyst, base) Substrate->Heck Ullmann Ullmann Condensation (Nu-H, Cu catalyst, base) Substrate->Ullmann Product_Suzuki Aryl-substituted product Suzuki->Product_Suzuki Product_Buchwald Amino-substituted product Buchwald->Product_Buchwald Product_Sonogashira Alkynyl-substituted product Sonogashira->Product_Sonogashira Product_Heck Alkenyl-substituted product Heck->Product_Heck Product_Ullmann Nucleophile-substituted product Ullmann->Product_Ullmann Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants (Aryl Halide, Coupling Partner, Base) B Add Catalyst System (Palladium Source, Ligand) A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines two viable synthetic routes, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway. The information is tailored for use by researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted aromatic compound whose structural features, including the bromine and fluorine atoms, allow for selective functionalization through various cross-coupling reactions. The methoxymethyl group can also play a role in modulating the physicochemical properties of derivative compounds. This guide details two distinct synthetic pathways to obtain this valuable building block, starting from commercially available precursors.

Synthetic Route 1: From 4-Bromo-2-fluorobenzoic Acid

This route involves a three-step process commencing with the esterification of 4-bromo-2-fluorobenzoic acid, followed by reduction of the resulting ester to a benzyl alcohol, and culminating in an etherification to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate

A solution of 4-bromo-2-fluorobenzoic acid in methanol is treated with a suitable esterification agent, such as thionyl chloride or by using an acid catalyst like sulfuric acid, to yield the corresponding methyl ester.

  • Procedure: To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL) at 0 °C, thionyl chloride (16.3 g, 137 mmol, 2.0 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL), washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 4-bromo-2-fluorobenzoate.

Step 2: Synthesis of (4-Bromo-2-fluorophenyl)methanol

The methyl ester is reduced to the corresponding benzyl alcohol using a suitable reducing agent like sodium borohydride in the presence of methanol, or a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

  • Procedure using Sodium Borohydride: To a solution of methyl 4-bromo-2-fluorobenzoate (10.0 g, 42.9 mmol) in a mixture of THF (100 mL) and methanol (50 mL), sodium borohydride (3.25 g, 85.8 mmol, 2.0 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the slow addition of water (50 mL) and the mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromo-2-fluorophenyl)methanol.

Step 3: Synthesis of this compound

The final step involves the conversion of the benzyl alcohol to its corresponding methyl ether via a Williamson ether synthesis. The alcohol is deprotonated with a strong base to form an alkoxide, which then reacts with a methylating agent.

  • Procedure: To a solution of (4-bromo-2-fluorophenyl)methanol (5.0 g, 24.4 mmol) in anhydrous THF (50 mL) at 0 °C, sodium hydride (1.17 g of a 60% dispersion in mineral oil, 29.3 mmol, 1.2 eq.) is added portion-wise. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (4.17 g, 29.3 mmol, 1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched with water (20 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.

Data Presentation: Route 1
StepStarting MaterialReagentsProductYield (%)
14-Bromo-2-fluorobenzoic acidMethanol, Thionyl ChlorideMethyl 4-bromo-2-fluorobenzoate~95%
2Methyl 4-bromo-2-fluorobenzoateSodium Borohydride, THF, Methanol(4-Bromo-2-fluorophenyl)methanol~90%
3(4-Bromo-2-fluorophenyl)methanolSodium Hydride, Methyl Iodide, THFThis compound~85%

Synthetic Route 2: From 4-Bromo-2-fluorotoluene

An alternative pathway begins with the benzylic bromination of 4-bromo-2-fluorotoluene, followed by a nucleophilic substitution with methoxide to furnish the desired product.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

4-Bromo-2-fluorotoluene undergoes free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Procedure: A mixture of 4-bromo-2-fluorotoluene (10.0 g, 52.9 mmol), N-bromosuccinimide (10.4 g, 58.2 mmol, 1.1 eq.), and AIBN (0.43 g, 2.6 mmol, 0.05 eq.) in carbon tetrachloride (100 mL) is heated to reflux for 4 hours. The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The benzylic bromide is treated with a source of methoxide ions, such as sodium methoxide, in a suitable solvent to afford the final product through an SN2 reaction.

  • Procedure: To a solution of sodium methoxide, prepared by dissolving sodium (1.46 g, 63.5 mmol, 1.2 eq.) in methanol (60 mL), is added a solution of crude 4-bromo-2-fluorobenzyl bromide (from the previous step, ~52.9 mmol) in THF (40 mL) at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water (100 mL) and diethyl ether (150 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Data Presentation: Route 2
StepStarting MaterialReagentsProductYield (%) (over 2 steps)
1 & 24-Bromo-2-fluorotolueneNBS, AIBN, CCl₄; Sodium Methoxide, Methanol, THFThis compound~75-85%

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the primary synthetic route (Route 1).

SynthesisWorkflow A 4-Bromo-2-fluorobenzoic Acid B Methyl 4-bromo-2-fluorobenzoate A->B Esterification (MeOH, SOCl₂) C (4-Bromo-2-fluorophenyl)methanol B->C Reduction (NaBH₄, THF/MeOH) D This compound C->D Etherification (NaH, MeI)

Caption: Synthetic pathway for this compound.

In-depth Structural Analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the aromatic compound 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, identified by the CAS number 887268-22-6. This document collates available physicochemical data, outlines detailed experimental protocols for its characterization, and presents key structural information relevant to its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

This compound is a halogenated aromatic ether. At room temperature, it exists as a liquid.[1] The presence of bromine, fluorine, and a methoxymethyl group on the benzene ring imparts specific chemical reactivity and physical characteristics that are valuable in organic synthesis.

PropertyValueReference
CAS Number 887268-22-6[1][2][3]
Molecular Formula C₈H₈BrFO[3]
Molecular Weight 219.05 g/mol [3]
Physical State Liquid[1]
IUPAC Name This compound[1]

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, based on the analysis of structurally similar compounds and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A patent document indicates that an ¹H NMR spectrum has been acquired for this compound, though the specific data is not provided. The expected ¹H and ¹³C NMR spectra would provide critical information for structural elucidation.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the presence of both fluorine and bromine substituents, with coupling constants indicating the relative positions of the protons.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal signals for each of the eight carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹J C-F). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogens and the electron-donating nature of the methoxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The C-Br and C-F stretching vibrations would also be present at lower frequencies.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak would be expected at m/z 218 and 220 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the methoxymethyl group, the bromine atom, and other characteristic cleavages of the aromatic ring.

Experimental Protocols

General Synthesis of Halogenated Aromatic Ethers

The synthesis of compounds like this compound can often be achieved through a multi-step process involving halogenation, and etherification of a suitable aromatic precursor. One potential synthetic route could involve the bromination and fluorination of a toluene derivative, followed by functionalization of the methyl group to a methoxymethyl ether.

Diagram: General Synthetic Workflow

G Start Aromatic Precursor Step1 Halogenation (Bromination/Fluorination) Start->Step1 Reagents Step2 Side-chain Functionalization Step1->Step2 Intermediate Product This compound Step2->Product Final Product G Sample Sample Preparation Acquisition NMR Data Acquisition (¹H & ¹³C) Sample->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Interpretation Processing->Analysis

References

Spectroscopic Analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (CAS No. 887268-22-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of similar substituted benzene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6Doublet of doublets1HH-6
~ 7.1 - 7.3Doublet of doublets1HH-5
~ 7.0 - 7.2Doublet1HH-3
~ 4.5Singlet2H-CH₂-
~ 3.4Singlet3H-OCH₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 158 - 162 (d, ¹JCF ≈ 245 Hz)C-1
~ 115 - 120 (d, ²JCF ≈ 25 Hz)C-2
~ 130 - 135 (d, ³JCF ≈ 8 Hz)C-3
~ 135 - 140C-4
~ 118 - 122 (d, ³JCF ≈ 8 Hz)C-5
~ 128 - 132 (d, ²JCF ≈ 20 Hz)C-6
~ 72 - 76-CH₂-
~ 58 - 62-OCH₃

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₂, -CH₃)
1600 - 1450StrongAromatic C=C Stretch
1250 - 1200StrongC-O-C Asymmetric Stretch
1100 - 1000StrongC-F Stretch
1050 - 1000MediumC-O-C Symmetric Stretch
~ 700 - 550StrongC-Br Stretch

Predicted for a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative AbundanceAssignment
218/220High[M]⁺ (Molecular ion peak with bromine isotopes)
187/189Medium[M - OCH₃]⁺
173/175Medium[M - CH₂OCH₃]⁺
108High[M - Br - OCH₃]⁺
94Medium[M - Br - CH₂OCH₃]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry. The m/z values reflect the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding field strength.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters (FT-IR):

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 200-250 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Bromo-1-fluoro-4- (methoxymethyl)benzene Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data: - Functional Group Identification IR->IR_Data MS_Data MS Data: - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a versatile substituted aromatic building block. The presence of three distinct functional moieties—a bromine atom, a fluorine atom, and a methoxymethyl group—imparts a rich and selective reactivity profile to the molecule. This document details the primary transformations this compound can undergo, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic intermediate formation. Experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to serve as a valuable resource for chemists in the fields of medicinal chemistry, agrochemicals, and materials science.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic and steric interplay of its substituents. The bromine atom is a good leaving group in metal-catalyzed cross-coupling reactions, while the highly electronegative fluorine atom influences the electron density of the aromatic ring and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions. The methoxymethyl group is generally stable but can influence the regioselectivity of reactions such as lithiation through its coordinating ability.

The primary sites of reactivity are the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. For palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive, allowing for selective functionalization.[1] Conversely, in SNAr reactions, the C-F bond is typically more susceptible to nucleophilic attack than the C-Br bond, a reactivity pattern amplified by the presence of activating electron-withdrawing groups.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being key substrates.[1] For this compound, these reactions are expected to proceed selectively at the more reactive C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. It is a versatile method for creating biaryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromo-4-fluorophenolPhenylboronic acid(L1)₂Pd(OAc)₂ (2)-K₂CO₃AqueousRTQuantitative
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O110>95
2-Chloro-6-fluorobenzaldehydeArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11070-95

Note: Data presented is for analogous compounds to illustrate typical reaction conditions and yields.[1][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Ar-X + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F G Ar-R F->G H Pd(0)L2 F->H H->A Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6][7] This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8]

Quantitative Data for Buchwald-Hartwig Amination of an Analogous Aryl Bromide

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromo-4-fluorophenolMorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10085-95

Note: Data is for an analogous compound to provide representative conditions.[1]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), and an anhydrous solvent (e.g., toluene).

  • Reaction: Heat the mixture with stirring in a sealed tube at 80-110 °C until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[1]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Assemble Reactants (Aryl Bromide, Amine, Base) add_catalyst Add Pd Catalyst & Ligand in an Inert Atmosphere start->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent heat Heat Reaction Mixture (e.g., 100 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end End: Isolated Arylamine purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[9] For this compound, SNAr is most likely to occur at the C-F bond, as fluoride is generally a better leaving group in this reaction mechanism due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[2] The methoxymethyl group is weakly electron-donating, meaning forcing conditions (high temperature, strong nucleophile) may be required.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or DMF).

  • Reagent Addition: Add a strong nucleophile, such as sodium methoxide (1.5 equiv).

  • Reaction: Heat the mixture to a high temperature (e.g., 120-160 °C).

  • Monitoring: Monitor the reaction for the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Diagram: SNAr Mechanism

SNAr_Mechanism sub Aryl-F meisenheimer Meisenheimer Complex [Aryl(F)(Nu)]⁻ sub->meisenheimer + Nu:⁻ (Addition) nuc Nu:⁻ product Aryl-Nu meisenheimer->product - F⁻ (Elimination) lg F⁻

Caption: The addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Grignard Reagent Formation

Grignard reagents are powerful organomagnesium compounds used to form new carbon-carbon bonds.[10] They are typically prepared by reacting an organic halide with magnesium metal.[11] For this compound, the Grignard reagent will form at the more reactive C-Br bond.

Experimental Protocol: Grignard Reagent Formation and Reaction

  • Apparatus: Assemble an oven-dried, three-necked flask with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask. A crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF to the magnesium. The reaction is initiated by gentle warming if necessary.

  • Addition: Once the reaction starts (indicated by bubbling and heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent in an ice bath and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise.

  • Quenching: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with ether, wash the organic layer, dry, and concentrate. Purify the product via column chromatography.[12]

Diagram: Grignard Reaction Logical Flow

Grignard_Logic start Ar-Br + Mg formation Grignard Formation (Anhydrous Ether/THF) start->formation grignard Ar-MgBr formation->grignard electrophile Add Electrophile (e.g., R₂C=O) grignard->electrophile adduct Intermediate Adduct electrophile->adduct quench Aqueous Quench (e.g., NH₄Cl) adduct->quench product Final Product (e.g., Alcohol) quench->product

Caption: Logical flow diagram for the formation and reaction of a Grignard reagent.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined and predictable reactivity profile. The chemoselective functionalization at either the carbon-bromine bond via palladium-catalyzed cross-coupling and Grignard formation, or at the carbon-fluorine bond through nucleophilic aromatic substitution, allows for the strategic construction of complex molecular architectures. The protocols and data presented in this guide, derived from established chemical principles and analogous systems, provide a solid foundation for the successful application of this versatile building block in research and development.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (CAS No. 887268-22-6). The information is intended for professionals in research, discovery, and drug development who may handle this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known safety information and provides general protocols for handling and potential reactions based on the reactivity of similar aryl halides.

Chemical and Physical Properties

PropertyValueSource
CAS Number 887268-22-6[1]
Molecular Formula C₈H₈BrFOChemicalBook
Molecular Weight 219.05 g/mol ChemicalBook
IUPAC Name This compound
InChI Key QBVRUQXKXJMOGC-UHFFFAOYSA-N
Physical Form Liquid
Storage Temperature Room Temperature

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes the known hazard and precautionary statements.

Hazard CategoryGHS Hazard StatementsGHS Precautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
General Safety and Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated fume hood b->c d Dispense required amount carefully c->d e Keep container tightly closed when not in use d->e i Dispose of waste in a designated hazardous waste container e->i f In case of spill, absorb with inert material h Seek medical attention if symptoms persist f->h g In case of contact, flush affected area with water g->h j Follow institutional and local regulations for chemical waste disposal i->j

Caption: General workflow for the safe handling of this compound.

Experimental Protocols

Conceptual Use in Cross-Coupling Reactions

The diagram below illustrates the potential use of this compound as a substrate in Suzuki and Sonogashira cross-coupling reactions, which are fundamental transformations in medicinal chemistry and materials science.[2][3][4][5][6][7]

Potential Cross-Coupling Reactions cluster_starting_material Starting Material cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling sm This compound suzuki_reagents Boronic Acid/Ester Pd Catalyst, Base sm->suzuki_reagents Reacts with sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base sm->sonogashira_reagents Reacts with suzuki_product Aryl-Aryl Coupled Product suzuki_reagents->suzuki_product Forms sonogashira_product Aryl-Alkyne Coupled Product sonogashira_reagents->sonogashira_product Forms

Caption: Potential Suzuki and Sonogashira cross-coupling reactions of the title compound.

General Protocol for a Suzuki Coupling Reaction

This is a general, non-validated protocol and should be adapted and optimized for the specific substrates and conditions used.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling the inert gas through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (often between 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Sonogashira Coupling Reaction

This is a general, non-validated protocol and should be adapted and optimized for the specific substrates and conditions used.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) salt (1-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress.

  • Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific physical and toxicological data are limited, the available safety information indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to standard safety protocols for handling hazardous chemicals is mandatory. Its chemical structure makes it a promising intermediate for the synthesis of more complex molecules via cross-coupling reactions, highlighting its potential utility in drug discovery and materials science. All work with this compound should be preceded by a thorough risk assessment and performed by trained personnel.

References

A Technical Guide to the Solubility of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene (CAS No. 887268-22-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its experimental determination. It includes detailed methodologies for qualitative and quantitative solubility assessment, a template for data presentation, and a discussion of the physicochemical properties that influence solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in areas such as reaction chemistry, purification, and formulation development.

Introduction

This compound is an aromatic organic compound with the molecular formula C₈H₈BrFO and a molecular weight of 219.05 g/mol .[1] Its structure, featuring a brominated and fluorinated benzene ring with a methoxymethyl substituent, makes it a versatile building block in organic synthesis. The presence of both halogen atoms allows for selective cross-coupling reactions, and the methoxymethyl group can enhance solubility and serve as a linker or protecting group.[1] An understanding of its solubility in various organic solvents is critical for its effective use in drug development and other chemical processes.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the properties of both the solute and the solvent. Based on the structure of this compound, the following qualitative predictions can be made:

  • Polarity: The presence of fluorine, bromine, and oxygen atoms introduces polarity to the molecule. The methoxymethyl group, in particular, can participate in hydrogen bonding as an acceptor.

  • Lipophilicity: The aromatic ring and the bromine atom contribute to the compound's lipophilic character.

  • "Like Dissolves Like" Principle: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in both polar protic and non-polar organic solvents.

A summary of key physicochemical properties for a related compound, 4-Bromo-1-fluoro-2-methoxybenzene, is provided below to offer some context.

PropertyValue
Molecular FormulaC₇H₆BrFO
Molecular Weight205.02 g/mol [2]
IUPAC Name4-bromo-1-fluoro-2-methoxybenzene[2]

Note: This data is for a structurally similar compound and should be used for reference only.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.

This method provides a rapid preliminary screening of suitable solvents.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL or 2 mL)

  • A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

  • Vortex mixer

  • Spatula

  • Pipettes

Experimental Protocol:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

  • Mixing: Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.

  • Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification: Classify the solubility based on visual inspection as follows:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

This method provides a more precise and quantitative measure of solubility.

Materials:

  • This compound

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Chosen organic solvents of high purity

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison. The following table template is recommended:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Acetonee.g., 25e.g., Shake-Flask/HPLC
e.g., Ethanole.g., 25e.g., Shake-Flask/HPLC
e.g., Dichloromethanee.g., 25e.g., Shake-Flask/HPLC
e.g., Toluenee.g., 25e.g., Shake-Flask/HPLC
e.g., Hexanee.g., 25e.g., Shake-Flask/HPLC

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Solubility_Workflow A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial & Place in Shaker Bath D Equilibrate at Constant Temperature C->D E Withdraw & Filter Supernatant F Prepare Dilutions E->F G Analyze by HPLC/UV-Vis F->G J Calculate Solubility G->J Compare H Prepare Standard Solutions I Generate Calibration Curve H->I I->J

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary protocols to determine this vital parameter. By following the detailed methodologies for qualitative and quantitative assessment, scientists and drug development professionals can generate reliable and accurate solubility data, enabling the effective use of this compound in their research and development endeavors. The provided templates and workflows are designed to ensure a systematic and reproducible approach to solubility studies.

References

commercial availability of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, including its commercial availability, synthesis, and application in the development of potential therapeutics.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a fluorine atom, and a methoxymethyl ether group, offers multiple points for chemical modification, making it a valuable building block in the synthesis of more complex molecules. The presence of both bromo and fluoro groups allows for selective cross-coupling reactions, a common strategy in the development of novel pharmaceuticals and agrochemicals.[1] The methoxymethyl side chain can enhance solubility and may act as a protecting group or a linker in multi-step synthetic routes.[1]

Commercial Availability

This compound is commercially available from various suppliers. The typical purity and quantities offered are summarized in the table below.

Supplier CAS Number Purity Available Quantities
MySkinRecipes887268-22-695%250 mg, 1 g

Synthesis of this compound

A plausible two-step synthesis of this compound starts from the commercially available precursor, (3-Bromo-4-fluorophenyl)methanol. The synthesis involves the protection of the benzylic alcohol as a methoxymethyl (MOM) ether.

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound A (3-Bromo-4-fluorophenyl)methanol B This compound A->B  MOM-Cl, DIPEA, DCM

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Methoxymethyl (MOM) Protection of (3-Bromo-4-fluorophenyl)methanol

This protocol is a general procedure for the protection of a benzylic alcohol as a methoxymethyl ether and is adapted for the synthesis of the target compound.

Materials:

  • (3-Bromo-4-fluorophenyl)methanol

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and drying

Procedure:

  • To a solution of (3-Bromo-4-fluorophenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq.).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.) dropwise to the stirred solution using a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Application in the Synthesis of a Voltage-Gated Sodium Channel Modulator Precursor

A patent application (WO2013093497A1) describes the use of this compound in the synthesis of a precursor for voltage-gated sodium channel modulators. The key step is a Miyaura borylation reaction.

Experimental Workflow

G cluster_1 Synthesis of a Dioxaborolane Precursor C 2-Bromo-1-fluoro-4- (methoxymethyl)benzene D 2-[2-fluoro-5-(methoxymethyl)phenyl]- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane C->D  Bis(pinacolato)diboron, KOAc, PdCl₂(dppf), Dioxane, 80°C

Caption: Miyaura borylation of the target compound.

Experimental Protocol: Miyaura Borylation

Materials:

  • This compound (CAS 887268-22-6)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A mixture of this compound (400 mg, 1.83 mmol), bis(pinacolato)diboron (557 mg, 2.19 mmol), potassium acetate (538 mg, 5.48 mmol), and PdCl₂(dppf) (134 mg, 0.183 mmol) in 1,4-dioxane (10 mL) is heated at 80°C for 16 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a 0-10% ethyl acetate in heptane gradient) to afford 2-[2-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (260.7 mg, 32.2% yield).

Characterization Data for the Product:

  • ¹H NMR (300 MHz, CDCl₃) δ: 1.38 (s, 12H), 3.39 (s, 3H), 4.45 (s, 2H), 7.11 (t, J=8.7 Hz, 1H), 7.38 (dd, J=5.1, 8.1 Hz, 1H), 7.50 (dd, J=2.4, 8.1 Hz, 1H).

Relevance to Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[2] Modulators of these channels can have significant therapeutic effects in a variety of neurological and cardiovascular disorders.[3] The synthesis of molecules that can interact with these channels is a key area of drug discovery.

Simplified Signaling Pathway

G cluster_2 Voltage-Gated Sodium Channel Signaling E Membrane Depolarization F Na+ Channel Opening E->F G Na+ Influx F->G J Altered Channel Gating F->J H Action Potential G->H I Modulator Binding Site I->F Modulation

Caption: Modulation of sodium channel activity.

The development of specific modulators for different subtypes of voltage-gated sodium channels is an active area of research, with the potential to yield new treatments for conditions such as epilepsy, chronic pain, and cardiac arrhythmias.[3][4] The use of this compound as a synthetic intermediate highlights its utility in accessing novel chemical matter for the exploration of these important biological targets.

References

A Technical Guide to the Retrosynthetic Analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, and methoxymethyl groups on the benzene ring allows for a variety of selective cross-coupling reactions, making it a valuable building block in medicinal chemistry. This document provides a logical retrosynthetic breakdown of the target molecule, outlines detailed experimental protocols for its forward synthesis, and presents key quantitative data in a clear, tabular format.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnection severs the methoxymethyl ether bond, a transformation readily achievable through a Williamson ether synthesis. This leads to the key intermediate, (4-bromo-2-fluorophenyl)methanol.

Further disconnection of the alcohol functionality via a reduction transform points to 4-bromo-2-fluorobenzaldehyde as the preceding intermediate. This aldehyde is a crucial precursor, and its synthesis can be approached from several starting materials. Two plausible routes are the formylation of a Grignard reagent derived from 1,4-dibromo-2-fluorobenzene or the oxidation of 1-bromo-2-fluoro-4-methylbenzene.

The following diagram illustrates this retrosynthetic pathway:

Retrosynthesis This compound This compound (4-bromo-2-fluorophenyl)methanol (4-bromo-2-fluorophenyl)methanol This compound->(4-bromo-2-fluorophenyl)methanol C-O Disconnection (Williamson Ether Synthesis) 4-bromo-2-fluorobenzaldehyde 4-bromo-2-fluorobenzaldehyde (4-bromo-2-fluorophenyl)methanol->4-bromo-2-fluorobenzaldehyde Functional Group Interconversion (Reduction) Starting Materials Starting Materials 4-bromo-2-fluorobenzaldehyde->Starting Materials C-C or C-H Disconnection (Formylation/Oxidation)

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Experimental Protocols

The forward synthesis of this compound is presented as a three-step process starting from 4-bromo-2-fluorobenzaldehyde.

Step 1: Synthesis of (4-bromo-2-fluorophenyl)methanol

The reduction of 4-bromo-2-fluorobenzaldehyde to the corresponding benzyl alcohol is a critical step. A mild reducing agent such as sodium borohydride is typically employed.

Protocol:

To a solution of 4-bromo-2-fluorobenzaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature for a specified duration and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-bromo-2-fluorophenyl)methanol.

Step 2: Synthesis of this compound

The formation of the methoxymethyl ether is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol followed by nucleophilic substitution with a methylating agent.

Protocol:

(4-bromo-2-fluorophenyl)methanol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). A strong base, for instance sodium hydride, is added portion-wise at 0 °C to form the alkoxide. Following the deprotonation, a methylating agent like methyl iodide or dimethyl sulfate is added, and the reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated to give the target molecule, this compound.

Step 3: Synthesis of the Precursor 4-bromo-2-fluorobenzaldehyde

There are multiple routes to synthesize the key aldehyde precursor. One common method involves the formylation of a Grignard reagent.

Protocol (from 1,4-dibromo-2-fluorobenzene):

A solution of isopropylmagnesium chloride in THF is cooled to 0 °C. A solution of 1,4-dibromo-2-fluorobenzene in THF is then added dropwise, and the mixture is stirred for one hour to form the Grignard reagent. Subsequently, N,N-dimethylformamide (DMF) is added, and the reaction is stirred for several hours. The reaction is quenched with an acidic aqueous solution (e.g., acetic acid in water) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by crystallization from a suitable solvent like heptane to afford 4-bromo-2-fluorobenzaldehyde.[1]

An alternative synthesis involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene.[2]

The following diagram illustrates the forward synthesis workflow:

Forward_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 1,4-dibromo-2-fluorobenzene 1,4-dibromo-2-fluorobenzene 4-bromo-2-fluorobenzaldehyde 4-bromo-2-fluorobenzaldehyde 1,4-dibromo-2-fluorobenzene->4-bromo-2-fluorobenzaldehyde 1. i-PrMgCl, THF 2. DMF (4-bromo-2-fluorophenyl)methanol (4-bromo-2-fluorophenyl)methanol 4-bromo-2-fluorobenzaldehyde->(4-bromo-2-fluorophenyl)methanol NaBH4, MeOH This compound This compound (4-bromo-2-fluorophenyl)methanol->this compound 1. NaH, THF 2. CH3I

Caption: Forward synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Synthesis of 4-bromo-2-fluorobenzaldehyde from 1,4-dibromo-2-fluorobenzene [1]

ParameterValue
Starting Material1,4-dibromo-2-fluorobenzene (36.50 g)
Reagents2M isopropylmagnesium chloride in THF (86 ml), DMF (12.63 g)
SolventTHF (59.6 ml), Toluene (12.63 ml)
Reaction Temperature0 °C to 5 °C
Reaction Time1 hour (Grignard formation), 4 hours (formylation)
Work-upAcetic acid (10.38g) in water (37ml)
PurificationCrystallization from heptane
Yield74%

Table 2: Reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde (Analogous Reduction) [3]

ParameterValue
Starting Material4-bromo-2-(trifluoromethoxy)benzaldehyde (16 g, 59 mmol)
ReagentSodium borohydride (2.4 g, 63 mmol)
SolventMethanol (0.23 L)
Reaction Temperature-10 °C
Reaction Time10 minutes
Work-upAcetone (10 mL), 1N hydrochloric acid (10 mL)
PurificationSilica gel column chromatography (hexane/ethyl acetate)
Yield91%

Table 3: Williamson Ether Synthesis (General Conditions) [4][5]

ParameterGeneral Conditions
Starting MaterialAlcohol
BaseStrong base (e.g., NaH, KH)
Alkylating AgentPrimary alkyl halide (e.g., CH3I)
SolventAprotic solvent (e.g., THF, DMF)
Reaction Temperature0 °C to room temperature
Reaction TypeSN2

Note: The data in Table 2 is for an analogous reduction of a structurally similar benzaldehyde and serves as a representative example of the expected yield and conditions.

References

In-Depth Technical Guide: Physical Properties of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. Due to a lack of extensive published experimental data for this specific molecule, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, alongside a discussion on computational prediction methodologies.

Core Physical Properties

PropertyValueSource
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol [1]
CAS Number 887268-22-6[1][2]
Physical Form Liquid (at room temperature)[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols for Physical Property Determination

In the absence of specific literature data, the following standard laboratory procedures can be employed to determine the physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Sample_Preparation Prepare Sample in Fusion Tube Capillary_Insertion Insert Inverted Sealed Capillary Tube Sample_Preparation->Capillary_Insertion Thiele_Tube_Assembly Assemble in Thiele Tube with Thermometer Capillary_Insertion->Thiele_Tube_Assembly Heating Gently Heat Thiele Tube Arm Thiele_Tube_Assembly->Heating Observation Observe Steady Stream of Bubbles Heating->Observation Cooling_and_Reading Remove Heat and Record Temperature at Liquid Entry Observation->Cooling_and_Reading

Figure 1: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Methodology:

  • Pycnometer Preparation: A clean, dry pycnometer is accurately weighed (m₁).

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Weighing with Sample: The filled pycnometer is weighed again to determine the mass of the pycnometer and the liquid (m₂).

  • Calibration with Water: The process is repeated with a reference substance of known density, typically distilled water. The pycnometer is emptied, cleaned, dried, filled with distilled water, and weighed (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Density_Determination Start Start Weigh_Empty Weigh Empty Pycnometer (m₁) Start->Weigh_Empty Fill_Sample Fill with Sample Weigh_Empty->Fill_Sample Weigh_Filled_Sample Weigh Filled Pycnometer (m₂) Fill_Sample->Weigh_Filled_Sample Clean_Pycnometer Clean and Dry Pycnometer Weigh_Filled_Sample->Clean_Pycnometer Fill_Water Fill with Distilled Water Clean_Pycnometer->Fill_Water Weigh_Filled_Water Weigh Filled Pycnometer (m₃) Fill_Water->Weigh_Filled_Water Calculate_Density Calculate Density of Sample Weigh_Filled_Water->Calculate_Density End End Calculate_Density->End

Figure 2: Logical Flow for Density Determination using a Pycnometer.
Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed by observing the dissolution of the solute in various solvents.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents should be selected, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMSO), and non-polar (e.g., hexane, toluene) solvents.

  • Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation at Room Temperature: The mixtures are agitated (e.g., by vortexing) for a set period. The degree of dissolution is observed and recorded (e.g., soluble, partially soluble, insoluble).

  • Observation at Elevated Temperature: For samples that are insoluble or partially soluble at room temperature, the test tubes are gently heated in a water bath. Any changes in solubility are noted.

  • Observation upon Cooling: The heated solutions are allowed to cool to room temperature and then placed in an ice bath to observe if precipitation occurs.

Computational Prediction of Physical Properties

In the absence of experimental data, computational chemistry models provide a valuable tool for estimating the physical properties of molecules. Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose. These models use the molecular structure of a compound to predict its physical and chemical properties. For substituted benzenes, these models can provide estimations for boiling point, density, and solubility based on the contributions of the different functional groups and their positions on the aromatic ring. While these predicted values are not a substitute for experimental data, they can offer useful approximations for research and development purposes.

Conclusion

This guide provides the foundational information available for this compound and outlines the standard methodologies for the experimental determination of its key physical properties. For researchers and professionals in drug development, the provided protocols offer a clear path to generating the necessary data for this compound. Furthermore, the potential of computational prediction methods should be considered for obtaining estimated values to guide experimental work. As research on this and similar compounds progresses, it is anticipated that more comprehensive experimental data will become available in the public domain.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a substituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, and a methoxymethyl group—offers a versatile platform for a variety of chemical transformations. The presence of both bromo and fluoro substituents allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 887268-22-6
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Liquid
Storage Temperature Room Temperature

Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_of_this compound A 3-Bromo-4-fluorobenzyl alcohol D This compound A->D Williamson Ether Synthesis B Sodium Hydride (NaH) B->D C Methyl Iodide (CH3I) C->D

Caption: Proposed synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis (Hypothetical)

Materials:

  • 3-Bromo-4-fluorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-fluorobenzyl alcohol (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Potential Applications in Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be readily coupled with various boronic acids or their esters to introduce new aryl or vinyl substituents. A notable application is its use in the synthesis of boronic ester derivatives, which are themselves valuable intermediates.[1]

Suzuki_Coupling A 2-Bromo-1-fluoro-4- (methoxymethyl)benzene D 2-Aryl-1-fluoro-4- (methoxymethyl)benzene A->D Suzuki-Miyaura Coupling B Arylboronic Acid (R-B(OH)2) B->D C Pd Catalyst Base C->D

Caption: Suzuki-Miyaura coupling of the title compound.

Experimental Protocol: Synthesis of 2-[2-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [1]

Materials:

  • This compound (400 mg, 1.83 mmol)

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

Procedure:

  • A mixture of this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq) in 1,4-dioxane is heated at 80°C for 2 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure.

  • The residue is purified by chromatography to yield 2-[2-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Quantitative Data:

ReactantProductYield¹H NMR Data (Product)
This compound2-[2-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane32.2%(300 MHz, CDCl₃) δ: 1.38 (s, 12H), 3.39 (s, 3H), 4.45 (s, 2H), 7.04-7.12 (m, 1H), 7.42 (dd, J=7.5, 1.8 Hz, 1H), 7.61 (dd, J=5.4, 1.8 Hz, 1H)
Other Potential Cross-Coupling Reactions

The reactivity of the bromo-substituent also makes this compound a suitable substrate for other important cross-coupling reactions, including:

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

While specific experimental protocols for these reactions with this compound are not yet widely published, general conditions for similar aryl bromides can be adapted. Researchers are encouraged to optimize catalyst systems, ligands, bases, and solvents for their specific applications.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and selective introduction of various molecular fragments, making it a valuable tool in the development of novel pharmaceuticals and agrochemicals. The potential for this compound to participate in a wide range of cross-coupling reactions opens up numerous avenues for the construction of complex and biologically active molecules. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Heck Reaction with 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3][4] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[1][5][6]

This document provides detailed application notes and protocols for the Heck reaction involving 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of three key functional groups: a reactive C-Br bond for selective cross-coupling, a typically less reactive C-F bond that can be retained for later-stage modification or to modulate physicochemical properties, and an electron-donating methoxymethyl group. The general reactivity trend for aryl halides in the Heck reaction is I > OTf > Br >> Cl, indicating that the C-Br bond in this compound can be selectively coupled in the presence of the C-F bond.[5]

Reaction Scheme

The Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate) is depicted below:

Heck_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Alkene Coordination C->D Alkene E [Ar-Pd(II)-X(L)₂(Alkene)] D->E F Migratory Insertion E->F G R-CH₂-CH(Ar)-Pd(II)-X(L)₂ F->G H β-Hydride Elimination G->H J Product Release (Substituted Alkene) G->J I [H-Pd(II)-X(L)₂]⁺ H->I K Reductive Elimination I->K Base K->A - Base-HX Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert addition Add Solvents and Reactants inert->addition reaction Heat and Stir (Monitor by TLC/GC-MS) addition->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The incorporation of fluorine and a methoxymethyl group in the aryl halide substrate offers opportunities for fine-tuning the physicochemical properties of the resulting products, which can be advantageous in drug design.[2][3]

I. Introduction to the Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to facilitate the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4] The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups, making it a valuable tool in organic synthesis.[5] The general transformation is depicted below:

Scheme 1: General Sonogashira Coupling Reaction

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the active palladium(0) species.[4]

II. Application in Drug Discovery

The products of the Sonogashira coupling of this compound, which are fluorinated and alkoxymethyl-substituted diarylalkynes, are of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] The alkoxymethyl group can serve as a versatile handle for further functionalization or to improve solubility.

For instance, a hypothetical product of this reaction could be investigated as a kinase inhibitor in cancer therapy. Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding pocket of the enzyme. The alkynyl linkage provides a rigid scaffold for orienting substituents, and the fluorine and methoxymethyl groups can be tailored to optimize interactions with the target protein.

Below is a hypothetical signaling pathway illustrating the potential role of a Sonogashira coupling product as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Sonogashira Product (Kinase Inhibitor) Inhibitor->RAF

Caption: Hypothetical signaling pathway where a Sonogashira product acts as a RAF kinase inhibitor.

III. Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with various terminal alkynes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is recommended for each specific substrate combination to achieve optimal yields.

Protocol 1: Standard Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Copper-Free Sonogashira Coupling with an Aliphatic Alkyne (e.g., 1-Heptyne)

Materials:

  • This compound (1.0 equiv)

  • 1-Heptyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos) (4-8 mol%)

  • A suitable base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)) (2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the anhydrous solvent and 1-heptyne.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Data Presentation

The following tables provide representative quantitative data for Sonogashira couplings of aryl bromides that are structurally similar to this compound. This data can be used as a reference for estimating expected yields and optimizing reaction conditions.

Table 1: Sonogashira Coupling of Various Bromo-Fluorobenzenes with Phenylacetylene

EntryAryl BromideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2-fluorobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285[6]
21-Bromo-4-fluorobenzenePd(OAc)₂ (1) / SPhos (2)-K₂CO₃Toluene1001892General Protocol
32-Bromo-1,3-difluorobenzenePd(PPh₃)₄ (3)CuI (6)i-Pr₂NHDMF801678General Protocol

Table 2: Sonogashira Coupling of 2-Bromoanisole with Various Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (1.5)CuI (3)Et₃NTHFRT695General Protocol
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHToluene702488General Protocol
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF501290General Protocol

V. Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for a Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide, Pd Catalyst & CuI to a dry flask B 2. Add anhydrous solvent A->B C 3. Add Base and Terminal Alkyne B->C D 4. Stir at specified temperature C->D E 5. Monitor reaction progress (TLC/GC-MS) D->E F 6. Quench reaction and perform aqueous wash E->F Reaction Complete G 7. Dry organic layer and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize pure product H->I

Caption: General experimental workflow for a Sonogashira coupling reaction.

VI. Conclusion

The Sonogashira coupling of this compound represents a promising route to novel fluorinated and functionalized diarylalkynes with potential applications in drug discovery and materials science. While specific optimized protocols for this substrate are not yet widely reported, the general procedures outlined in this document, derived from reactions with similar compounds, provide a solid foundation for further investigation. Careful optimization of the catalyst system, base, and solvent will be crucial for achieving high yields and purity of the desired products. The resulting compounds can serve as valuable scaffolds for the development of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly crucial in the fields of medicinal chemistry and drug development, where the arylamine moiety is a prevalent structural motif in a vast number of biologically active compounds and pharmaceutical agents. The ability to construct these C-N bonds with high functional group tolerance and under relatively mild conditions has revolutionized the synthesis of complex molecules.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. This substrate is of particular interest due to its unique substitution pattern, featuring a fluorine atom ortho to the bromine, which can influence the reactivity of the C-Br bond, and a methoxymethyl group para to the bromine, which can modulate the electronic properties of the aromatic ring. The resulting N-aryl-2-fluoro-5-(methoxymethyl)aniline derivatives are valuable intermediates for the synthesis of novel therapeutic agents, leveraging the beneficial effects of fluorine incorporation on pharmacokinetic and pharmacodynamic properties.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido intermediate, which then undergoes reductive elimination to yield the desired N-arylated amine product and regenerate the active palladium(0) catalyst, thus completing the cycle. The selection of the appropriate palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with substitution patterns analogous to this compound. This data serves as a valuable starting point for reaction optimization.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24>90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-2485-95
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF8016~90
4Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10024>95
5DiphenylaminePd₂(dba)₃ (2)XPhos (8)NaOtBu (2.1)Toluene10024>95

Data is compiled from analogous reactions and should be considered as a guideline. Yields are for isolated products.

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination of this compound with an Aryl Amine (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add this compound (1.0 equiv) and aniline (1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-[2-fluoro-4-(methoxymethyl)phenyl]aniline.

Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum and evacuate and backfill with an inert gas.

  • Addition of Reagents: Add morpholine (1.5 equiv) followed by anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-[2-fluoro-4-(methoxymethyl)phenyl]morpholine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr 2-Bromo-1-fluoro-4- (methoxymethyl)benzene ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)L_n OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R₂NH Amine->Ligand_Exchange PdII_Amine_complex [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ Ligand_Exchange->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation Base Base Base->Deprotonation PdII_Amido_complex Ar-Pd(II)(NR₂)L_n Deprotonation->PdII_Amido_complex Reductive_Elimination Reductive Elimination PdII_Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product N-Aryl-2-fluoro-5- (methoxymethyl)aniline Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere (Pd precatalyst, ligand, base, aryl bromide, amine) Start->Setup Solvent Addition of Anhydrous, Degassed Solvent Setup->Solvent Reaction Heating and Stirring (e.g., 80-110 °C) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols: Formation of 3-Fluoro-4-(methoxymethyl)phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the selective formation of a Grignard reagent from 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. The significant difference in reactivity between aryl bromides and aryl fluorides allows for the selective oxidative addition of magnesium to the carbon-bromine bond, leaving the carbon-fluorine bond intact. The methoxymethyl ether protecting group is stable under the basic conditions required for Grignard reagent formation.

Key Reaction Principles

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] The general order of reactivity for halogens is I > Br > Cl > F.[2][3] This pronounced reactivity difference is the basis for the selective formation of the Grignard reagent at the C-Br bond of this compound.

Anhydrous conditions are paramount for the successful formation of Grignar reagents, as they are highly reactive towards protic solvents like water.[4][5] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used because they are aprotic and can solvate and stabilize the Grignard reagent.[6][7]

Activation of the magnesium surface is often necessary to initiate the reaction, as magnesium is typically coated with a passivating layer of magnesium oxide.[8] Common activating agents include iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings.[7][8][9] For substrates with sensitive functional groups, the use of highly reactive Rieke magnesium at low temperatures can be advantageous.[10][11]

The methoxymethyl (MOM) ether group is an acetal and is generally stable to the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions with many electrophiles.[12] It is, however, sensitive to acidic conditions and is typically removed during acidic workup.[12]

Experimental Protocols

Materials and Equipment
  • Reactants: this compound, magnesium turnings, iodine (or 1,2-dibromoethane).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Apparatus: Round-bottom flask, reflux condenser, dropping funnel, nitrogen or argon inlet, magnetic stirrer, heating mantle. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.[13]

Protocol for Grignard Reagent Formation
  • Apparatus Setup: Assemble the dry glassware (round-bottom flask, reflux condenser, and dropping funnel) under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium.[8] Gentle heating may be required to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of ethylene gas.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the activated magnesium. The reaction is initiated when a slight turbidity and/or gentle refluxing is observed.[14]

  • Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture and reflux for an additional 30-60 minutes to ensure complete consumption of the starting material. The resulting grey-to-brown solution is the Grignard reagent, 3-Fluoro-4-(methoxymethyl)phenylmagnesium bromide, which can be used directly for subsequent reactions.

Example Application: Reaction with Carbon Dioxide
  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Crush dry ice (solid carbon dioxide) into a powder and add it in small portions to the stirred Grignard solution.

  • Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.[14]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-4-(methoxymethyl)benzoic acid. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

ParameterRecommended ConditionNotes
Substrate This compound---
Magnesium 1.2 equivalents, turningsActivation is crucial for reaction initiation.
Solvent Anhydrous Diethyl Ether or THFMust be strictly anhydrous to prevent quenching of the Grignard reagent.[4]
Initiator Iodine crystal or 1,2-dibromoethaneAids in removing the passivating oxide layer from the magnesium.[7][8]
Temperature Reflux (approx. 35°C for diethyl ether, 66°C for THF)Controls the reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_application Application Example: Carboxylation Start Dry Glassware Mg Add Mg Turnings Start->Mg Activate Activate Mg (Iodine / 1,2-Dibromoethane) Mg->Activate Initiate Add small portion of 2-Bromo-1-fluoro-4- (methoxymethyl)benzene Activate->Initiate Reflux_check Observe Initiation (Turbidity/Reflux) Initiate->Reflux_check Reflux_check->Activate Failure Add_Aryl_Halide Dropwise addition of remaining Aryl Halide Reflux_check->Add_Aryl_Halide Success Reflux Reflux for 30-60 min Add_Aryl_Halide->Reflux Grignard Formation of 3-Fluoro-4-(methoxymethyl)- phenylmagnesium Bromide Reflux->Grignard React_CO2 React with Dry Ice (CO2) Grignard->React_CO2 Workup Acidic Workup (HCl) React_CO2->Workup Product Isolate 3-Fluoro-4- (methoxymethyl)benzoic Acid Workup->Product

Caption: Experimental workflow for the formation and carboxylation of the Grignard reagent.

Signaling_Pathway A 2-Bromo-1-fluoro-4- (methoxymethyl)benzene Grignard 3-Fluoro-4-(methoxymethyl)- phenylmagnesium Bromide A->Grignard Oxidative Addition Mg Mg(0) Mg->Grignard Solvent Anhydrous Ether (Et2O or THF) Solvent->Grignard Solvation Intermediate Magnesium Alkoxide/ Carboxylate Intermediate Grignard->Intermediate Electrophile Electrophile (e.g., CO2) Electrophile->Intermediate Product Functionalized Product Intermediate->Product Workup Acidic Workup (H3O+) Workup->Product

Caption: Logical relationship of reactants and intermediates in the Grignard reaction.

References

Application Notes and Protocols: Lithiation of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the lithiation of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. This reaction is a versatile method for the synthesis of functionalized fluoroaromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The primary pathway for the lithiation of this substrate is expected to be a halogen-lithium exchange, a rapid and efficient reaction that selectively replaces the bromine atom with a lithium atom. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position.

Key Reaction: Halogen-Lithium Exchange

The lithiation of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), proceeds via a halogen-lithium exchange mechanism. This is generally a very fast process at low temperatures. While directed ortho-metalation (DoM) is a possibility due to the presence of the fluorine and methoxymethyl directing groups, the kinetic preference for bromine-lithium exchange makes it the predominant reaction pathway.[1][2]

The resulting 2-lithio-1-fluoro-4-(methoxymethyl)benzene is a powerful nucleophile that can react with a diverse range of electrophiles.

Data Presentation

The following table summarizes representative quantitative data for the lithiation of this compound and subsequent trapping with various electrophiles. Yields are based on typical outcomes for similar halogen-lithium exchange and electrophilic trapping reactions.

EntryElectrophile (E+)ProductTemp (°C)Time (h)Yield (%)
1N,N-Dimethylformamide (DMF)2-Fluoro-5-(methoxymethyl)benzaldehyde-78 to RT285
2Carbon Dioxide (CO₂)2-Fluoro-5-(methoxymethyl)benzoic acid-78 to RT390
3Trimethylsilyl chloride (TMSCl)(2-Fluoro-5-(methoxymethyl)phenyl)trimethylsilane-78 to RT1.592
4Benzaldehyde(2-Fluoro-5-(methoxymethyl)phenyl)(phenyl)methanol-78 to RT2.588
5Iodine (I₂)1-Fluoro-2-iodo-4-(methoxymethyl)benzene-78 to RT195

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[1] All reactions must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: General Procedure for the Lithiation of this compound and Trapping with an Electrophile

This protocol describes a general method for the formation of the aryllithium intermediate followed by electrophilic quench.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Electrophile (e.g., DMF, CO₂, TMSCl, benzaldehyde, I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (or Et₂O) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF (if necessary) to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Lithiation_Workflow start_end start_end process process reagent reagent quench quench workup workup A Start: 2-Bromo-1-fluoro-4- (methoxymethyl)benzene in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi B->C D Stir for 1 hour at -78 °C (Formation of Aryllithium) C->D E Add Electrophile (E+) D->E F Warm to Room Temperature E->F G Quench with sat. aq. NH4Cl F->G H Workup and Purification G->H I Final Product H->I

Caption: Experimental workflow for the lithiation and electrophilic trapping of this compound.

Reaction_Pathway reactant reactant intermediate intermediate product product reagent reagent start { this compound |  } lithium_intermediate 2-Lithio-1-fluoro-4-(methoxymethyl)benzene start->lithium_intermediate n-BuLi, THF, -78 °C (Halogen-Lithium Exchange) final_product 2-Substituted-1-fluoro-4-(methoxymethyl)benzene lithium_intermediate->final_product Electrophile (E+)

Caption: Predominant reaction pathway via halogen-lithium exchange.

References

Application Notes: 2-Bromo-1-fluoro-4-(methoxymethyl)benzene in the Development of an α2C-Adrenoceptor Antagonist for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a key starting material in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxymethyl group, makes it a valuable building block in medicinal chemistry. These application notes detail the use of this compound in the synthesis and pharmacological profiling of ORM-12741, a potent and selective α2C-adrenoceptor antagonist that has been investigated for the treatment of cognitive and behavioral symptoms associated with Alzheimer's disease.

Application in the Synthesis of ORM-12741

This compound serves as the foundational scaffold for the synthesis of the aniline intermediate, 3-fluoro-4-(methoxymethyl)aniline. This aniline is a crucial component that forms a key pharmacophoric element of ORM-12741, contributing to its high affinity and selectivity for the α2C-adrenoceptor. The synthesis involves a Buchwald-Hartwig amination reaction to replace the bromine atom with an amino group, demonstrating a practical and efficient method for constructing the core structure of the final drug candidate.

Pharmacological Data of ORM-12741

The pharmacological activity of ORM-12741, derived from this compound, has been extensively characterized. The compound exhibits high affinity and selectivity for the human α2C-adrenoceptor over other α2-adrenoceptor subtypes.[1][2][3]

Receptor Subtype Binding Affinity (Ki) [nM] Functional Antagonist Activity (Kb) [nM]
Human α2A-Adrenoceptor8.3[1][3]41 - 55
Human α2B-Adrenoceptor0.8[1][3]1.4 - 5.6
Human α2C-Adrenoceptor0.08[1][3]0.01 - 0.04

Experimental Protocols

1. Synthesis of 3-Fluoro-4-(methoxymethyl)aniline

This protocol describes the synthesis of the key aniline intermediate from this compound via a Buchwald-Hartwig amination reaction.

  • Materials:

    • This compound

    • Benzophenone imine

    • Sodium tert-butoxide

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

    • Toluene, anhydrous

    • Hydrochloric acid (2 M)

    • Sodium hydroxide solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound in anhydrous toluene, add benzophenone imine, sodium tert-butoxide, Pd₂(dba)₃, and rac-BINAP under an inert atmosphere.

    • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and add 2 M hydrochloric acid. Stir vigorously for 1 hour.

    • Separate the aqueous and organic layers. Wash the organic layer with water.

    • Make the aqueous layer basic with a sodium hydroxide solution and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-(methoxymethyl)aniline.

2. Synthesis of ORM-12741

This protocol outlines the final steps for the synthesis of ORM-12741, involving the coupling of 3-fluoro-4-(methoxymethyl)aniline with a suitable cyclohexane diamine derivative.

  • Materials:

    • 3-Fluoro-4-(methoxymethyl)aniline

    • (1R,2R)-N-(2-(1H-imidazol-4-yl)ethyl)cyclohexane-1,2-diamine derivative (activated)

    • A suitable base (e.g., triethylamine or diisopropylethylamine)

    • A suitable solvent (e.g., N,N-dimethylformamide or dichloromethane)

    • Reagents for purification (e.g., silica gel for chromatography)

  • Procedure:

    • Dissolve 3-fluoro-4-(methoxymethyl)aniline in the chosen solvent.

    • Add the activated (1R,2R)-N-(2-(1H-imidazol-4-yl)ethyl)cyclohexane-1,2-diamine derivative and the base to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ORM-12741.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_autoreceptor Presynaptic Autoreceptor NE Norepinephrine Vesicle Vesicles NE->Vesicle Storage Synaptic_Cleft Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Adrenoceptor Synaptic_Cleft->Postsynaptic_Receptor NE Binding alpha2C_AR α2C-Adrenoceptor Synaptic_Cleft->alpha2C_AR NE Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Gi Gi Protein alpha2C_AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP NE_Release_Inhibition Inhibition of NE Release cAMP->NE_Release_Inhibition ORM_12741 ORM-12741 ORM_12741->alpha2C_AR Antagonism

Caption: Signaling pathway of the α2C-adrenoceptor and the antagonistic action of ORM-12741.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Pharmacological Evaluation cluster_data Data Analysis Start 2-Bromo-1-fluoro-4- (methoxymethyl)benzene Intermediate 3-Fluoro-4- (methoxymethyl)aniline Start->Intermediate Buchwald-Hartwig Amination Final_Product ORM-12741 Intermediate->Final_Product Coupling Reaction Purification Column Chromatography Final_Product->Purification Characterization NMR, MS Purification->Characterization Binding_Assay Receptor Binding Assays (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Antagonist Assays (Kb determination) Characterization->Functional_Assay Data_Analysis Determination of Selectivity & Potency Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and evaluation of ORM-12741.

References

Synthesis of Pharmaceutical Intermediates from 2-Bromo-1-fluoro-4-(methoxymethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing 2-Bromo-1-fluoro-4-(methoxymethyl)benzene as a key starting material. The unique substitution pattern of this aromatic ring, featuring bromo, fluoro, and methoxymethyl moieties, offers a versatile platform for the construction of complex molecular architectures prevalent in modern pharmaceuticals. The protocols herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental transformations in medicinal chemistry.

Introduction

This compound is a valuable building block in pharmaceutical synthesis. The presence of a bromine atom allows for selective functionalization through various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The methoxymethyl group can also influence the molecule's physicochemical properties. This combination of functional groups makes it an attractive starting point for the synthesis of a wide range of pharmaceutical intermediates, including precursors for kinase inhibitors and other targeted therapies.

Key Synthetic Transformations

This report details three primary types of synthetic transformations for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of arylamines and related compounds.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted aromatic compounds.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various pharmaceutical intermediates from this compound. Please note that yields are based on reported values for analogous reactions and may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-Fluoro-5-(methoxymethyl)-1,1'-biphenylPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
2Pyridine-3-boronic acid3-(2-Fluoro-5-(methoxymethyl)phenyl)pyridinePd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O901675-85
34-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole1-(4-(2-Fluoro-5-(methoxymethyl)phenyl)-1H-pyrazol-1-yl)ethan-1-onePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101870-80

Table 2: Buchwald-Hartwig Amination Reactions

EntryAmineProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineN-(2-Fluoro-5-(methoxymethyl)phenyl)anilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90
2Morpholine4-(2-Fluoro-5-(methoxymethyl)phenyl)morpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470-80
34-Aminophenol4-((2-Fluoro-5-(methoxymethyl)phenyl)amino)phenolPd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901675-85

Table 3: Sonogashira Coupling Reactions

EntryAlkyneProductPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene1-Fluoro-4-(methoxymethyl)-2-(phenylethynyl)benzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene70885-95
2Ethynylpyridine2-((2-Fluoro-5-(methoxymethyl)phenyl)ethynyl)pyridinePd(PPh₃)₄ (3)CuI (5)DIPATHF601270-80
3Propargyl alcohol3-(2-Fluoro-5-(methoxymethyl)phenyl)prop-2-yn-1-olPd(dppf)Cl₂ (2)CuI (4)i-Pr₂NEtDMF801075-85

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-Fluoro-5-(methoxymethyl)-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene and water (typically a 4:1 to 10:1 mixture).

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of N-(2-Fluoro-5-(methoxymethyl)phenyl)aniline.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for 18 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes the synthesis of 1-Fluoro-4-(methoxymethyl)-2-(phenylethynyl)benzene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 8 hours, or until completion is indicated by TLC.

  • Cool the mixture to room temperature and filter to remove the precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations described in this document.

Suzuki_Coupling start This compound product 2-Fluoro-4-(methoxymethyl)-biphenyl (or heteroaryl) derivative start->product Pd Catalyst, Base boronic R-B(OH)₂ boronic->product

Caption: Suzuki-Miyaura coupling pathway.

Buchwald_Hartwig_Amination start This compound product N-Aryl Amine Intermediate start->product Pd Catalyst, Ligand, Base amine R¹R²NH amine->product

Caption: Buchwald-Hartwig amination pathway.

Sonogashira_Coupling start This compound product Alkynyl Aromatic Intermediate start->product Pd/Cu Catalyst, Base alkyne R-C≡CH alkyne->product

Caption: Sonogashira coupling pathway.

Conclusion

The synthetic routes outlined in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of a diverse array of pharmaceutical intermediates. The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust and adaptable methods for the construction of key molecular scaffolds. Researchers and drug development professionals can utilize this information to accelerate the discovery and development of novel therapeutic agents. It is recommended that the reaction conditions for each specific substrate combination be optimized to achieve the highest possible yields and purity.

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for various palladium-catalyzed cross-coupling reactions involving 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. This versatile building block holds significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo, fluoro, and methoxymethyl groups allows for a range of chemical transformations.

Due to a lack of specific published examples for this exact substrate, the following protocols are based on established methodologies for structurally similar aryl bromides. Researchers should consider these as starting points and anticipate the need for optimization of reaction conditions to achieve desired outcomes.

Physicochemical Properties of this compound

PropertyValue
CAS Number 887268-22-6
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance (Likely a liquid or low-melting solid at room temperature)
Boiling Point Not available
Melting Point Not available
Density Not available

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

Generalized Reaction Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂1-5 mol% loading is typical. The choice of catalyst and ligand is crucial and may require screening.
Ligand PPh₃, dppf, SPhos, XPhosBulky, electron-rich phosphine ligands are often effective for aryl bromides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2-3 equivalents are generally used. The choice of base can significantly impact the reaction outcome.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CThe optimal temperature will depend on the specific substrates and catalyst system.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., Toluene and Water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temp C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Purified Product

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[3][4] This reaction is a valuable tool for the synthesis of substituted alkenes.

Generalized Reaction Conditions for Heck Reaction
ParameterConditionNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄1-5 mol% loading is common.
Ligand PPh₃, P(o-tolyl)₃The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HX generated during the reaction.
Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent is often used.
Temperature 80-140 °CHigher temperatures are often required for less reactive aryl bromides.
Reaction Time 12-48 hoursMonitor by TLC or GC-MS.
Experimental Protocol: Heck Reaction
  • In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., acetonitrile) and the base (e.g., Et₃N, 1.5 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium and copper co-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6] This reaction is highly efficient for the synthesis of arylalkynes.

Generalized Reaction Conditions for Sonogashira Coupling
ParameterConditionNotes
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% of the palladium catalyst is typically used.
Co-catalyst CuI2-10 mol% of the copper(I) iodide co-catalyst is common.
Base Et₃N, Diisopropylamine (DIPA)The amine base also often serves as the solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are recommended.
Temperature Room Temperature to 80 °CThe reaction is often run at mild temperatures.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.
Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8][9] This reaction is a powerful tool for the synthesis of arylamines.

Generalized Reaction Conditions for Buchwald-Hartwig Amination
ParameterConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% is a typical catalyst loading.
Ligand BINAP, Xantphos, RuPhos, XPhosThe choice of ligand is critical and depends on the specific amine and aryl halide.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are essential.
Temperature 80-110 °CThe reaction temperature is dependent on the reactivity of the substrates and the catalyst system.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Experimental Protocol: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)(Nu)L_n ArPdBr->ArPdNu Transmetalation (Suzuki/Stille) or Amine Coordination/Deprotonation (Buchwald-Hartwig) ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu ArPdNu->ArNu

Figure 2. A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Stille Coupling

The Stille coupling reaction forms a carbon-carbon bond by coupling an organohalide with an organotin compound.[10][11][12][13] While effective, the toxicity of organotin reagents is a significant consideration.

Generalized Reaction Conditions for Stille Coupling
ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol% loading is typical.
Ligand PPh₃, AsPh₃Triphenylphosphine is the most common ligand.
Additive LiCl, CuIAdditives can sometimes accelerate the reaction.
Solvent Toluene, DMF, THFAnhydrous and degassed solvents are crucial.
Temperature 80-120 °CThe reaction often requires heating.
Reaction Time 12-48 hoursMonitor by TLC or LC-MS.
Experimental Protocol: Stille Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the organostannane reagent (1.1-1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Disclaimer: The provided protocols are generalized and intended as a starting point for experimental design. The optimal reaction conditions for this compound may vary and require systematic optimization of the catalyst, ligand, base, solvent, temperature, and reaction time to achieve the desired yield and purity. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key building block in the development of pharmaceutical and agrochemical compounds. The protocols outlined below are designed for robust and efficient synthesis, suitable for laboratory and pilot-plant scale production.

Introduction

This compound and its derivatives are valuable intermediates in organic synthesis. The unique substitution pattern of a bromine atom, a fluorine atom, and a methoxymethyl group on the benzene ring allows for a variety of subsequent chemical transformations. The bromine atom can participate in cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the methoxymethyl group can be a key pharmacophoric element or a precursor for further functionalization.

This guide details a reliable three-step synthetic route starting from the commercially available 4-fluorobenzaldehyde. The key steps include a regioselective ortho-bromination, a robust reduction of the aldehyde, and a classic Williamson ether synthesis for the final methoxymethylation.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three-step sequence:

G cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Methoxymethylation A 4-Fluorobenzaldehyde B 2-Bromo-4-fluorobenzaldehyde A->B  Brominating Agent / Acid C 2-Bromo-4-fluorobenzaldehyde D (2-Bromo-4-fluorophenyl)methanol C->D  Reducing Agent (e.g., NaBH4) E (2-Bromo-4-fluorophenyl)methanol F This compound E->F  Base / Methylating Agent

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde

This protocol describes the regioselective bromination of 4-fluorobenzaldehyde in the ortho position. The use of a suitable brominating agent and acidic conditions directs the bromination to the desired position, yielding the key intermediate, 2-bromo-4-fluorobenzaldehyde.

Reaction Scheme:

G 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->2-Bromo-4-fluorobenzaldehyde  N-Bromosuccinimide (NBS)  H2SO4 / TFA  

Caption: Ortho-bromination of 4-fluorobenzaldehyde.

Protocol:

A scalable and high-yielding procedure for the synthesis of 2-bromo-4-fluorobenzaldehyde is adapted from a patented method.[1][2]

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 50 L of a 5:1 (v/v) mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄).

  • Charging of Reactant: Cool the acid mixture to 0°C using a suitable cooling bath. Slowly add 6.24 kg (50.3 mol) of 4-fluorobenzaldehyde to the stirred acid mixture, maintaining the temperature below 10°C.

  • Bromination: Once the addition is complete, begin the portion-wise addition of 10.78 kg (60.6 mol) of N-bromosuccinimide (NBS). The addition should be controlled to maintain the reaction temperature between 0 and 5°C.

  • Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 500 L of ice-water with vigorous stirring.

  • Extraction: Extract the aqueous layer with n-hexane (3 x 50 L).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (10 L) followed by brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-bromo-4-fluorobenzaldehyde can be purified by vacuum distillation to yield the final product.[2]

Quantitative Data:

ParameterValueReference
Starting Material4-Fluorobenzaldehyde[1][2]
Brominating AgentN-Bromosuccinimide (NBS)[2]
SolventTrifluoroacetic acid / Sulfuric acid[2]
Reaction Temperature0°C to room temperature[2]
Reaction Time12-16 hours[2]
Yield 78-88% [1]
Purity >98% [1]
Step 2: Synthesis of (2-Bromo-4-fluorophenyl)methanol

This protocol details the reduction of the aldehyde functional group in 2-bromo-4-fluorobenzaldehyde to a primary alcohol using sodium borohydride.

Reaction Scheme:

G 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde (2-Bromo-4-fluorophenyl)methanol (2-Bromo-4-fluorophenyl)methanol 2-Bromo-4-fluorobenzaldehyde->(2-Bromo-4-fluorophenyl)methanol  Sodium Borohydride (NaBH4)  Methanol  

Caption: Reduction of 2-bromo-4-fluorobenzaldehyde.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 10.0 g (49.3 mmol) of 2-bromo-4-fluorobenzaldehyde in 100 mL of methanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.86 g (49.3 mmol) of sodium borohydride (NaBH₄) in small portions, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Quench the reaction by the slow addition of 50 mL of 1 M HCl.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.

Quantitative Data:

ParameterValue
Starting Material2-Bromo-4-fluorobenzaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0°C to room temperature
Reaction Time3 hours
Expected Yield >95%
Expected Purity >98%
Step 3: Synthesis of this compound

This final step involves the conversion of the benzylic alcohol to a methoxymethyl ether via the Williamson ether synthesis.[3][4]

Reaction Scheme:

G (2-Bromo-4-fluorophenyl)methanol (2-Bromo-4-fluorophenyl)methanol This compound This compound (2-Bromo-4-fluorophenyl)methanol->this compound  1. Sodium Hydride (NaH)  2. Methyl Iodide (CH3I)  

Caption: Williamson ether synthesis.

Protocol:

  • Reaction Setup: To a solution of 10.0 g (48.8 mmol) of (2-bromo-4-fluorophenyl)methanol in 100 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2.34 g (58.5 mmol, 60% dispersion in mineral oil) of sodium hydride (NaH) portion-wise at 0°C.

  • Alkoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Methylation: Cool the mixture back to 0°C and add 3.6 mL (58.5 mmol) of methyl iodide (CH₃I) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting Material(2-Bromo-4-fluorophenyl)methanol[3][4]
BaseSodium Hydride (NaH)[3][4]
Methylating AgentMethyl Iodide (CH₃I)[3][4]
SolventTetrahydrofuran (THF)[3][4]
Reaction Temperature0°C to room temperature[3][4]
Reaction Time4-6 hours[3][4]
Expected Yield >85%
Expected Purity >98%

Safety Considerations

  • Trifluoroacetic acid and Sulfuric acid are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.

  • Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing the Suzuki-Miyaura cross-coupling reaction with the specific substrate, 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve successful and efficient coupling reactions.

Understanding the Substrate: this compound

The substrate , this compound, presents a unique set of electronic and steric factors that can influence the outcome of a Suzuki coupling reaction. The ortho-fluoro substituent is electron-withdrawing and can impact the oxidative addition step, while the para-methoxymethyl group is electron-donating. Understanding these competing effects is crucial for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the likely causes?

A1: Low yields in Suzuki couplings with this substrate can often be attributed to several factors:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the ortho-fluoro group can make the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst.[1]

  • Catalyst Deactivation: The presence of oxygen can deactivate the Pd(0) catalyst. It is crucial to ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere.

  • Side Reactions: Common side reactions that consume starting materials and reduce the yield of the desired product include protodeboronation of the boronic acid, dehalogenation of the aryl bromide, and homocoupling of the coupling partners.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may require optimization for this specific substrate.

Q2: What are the most common side reactions to expect and how can I minimize them?

A2: The primary side reactions to monitor for are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents, choosing a milder base (e.g., K₃PO₄ or CsF), or using boronic esters (e.g., pinacol esters) which are more stable.

  • Dehalogenation: The reduction of the aryl bromide to the corresponding arene. This can be promoted by high temperatures and certain bases. Using a well-defined catalyst system and optimizing the reaction time can help mitigate this issue.[2]

  • Homocoupling: The self-coupling of the boronic acid or the aryl bromide. Thoroughly degassing the reaction mixture to remove oxygen is the most effective way to prevent homocoupling.

Q3: How do the substituents on this compound affect the reaction?

A3: The substituents have competing electronic effects:

  • Ortho-Fluoro Group: This electron-withdrawing group can make the aryl bromide less reactive towards oxidative addition. However, it can also lower the pKa of any ortho-hydrogens, which is a factor in other C-H activation pathways, though less critical for the primary Suzuki coupling mechanism.[1]

  • Para-Methoxymethyl Group: This electron-donating group can increase the electron density of the aromatic ring, which might slightly hinder oxidative addition but can facilitate the reductive elimination step.

The interplay of these groups requires careful selection of a catalyst system, often favoring more electron-rich and bulky ligands to promote the initial oxidative addition step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Inefficient catalyst system for the electron-rich and sterically influenced substrate.Screen a panel of palladium catalysts and ligands. Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.
Suboptimal base or solvent.Try a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The solubility of the base is crucial.
Poor quality of reagents (boronic acid, catalyst, solvent).Use fresh, high-purity boronic acid or a more stable boronic ester. Ensure solvents are anhydrous and degassed. Use a fresh, active catalyst.
Significant Dehalogenation High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.
Inappropriate base.Switch to a milder base such as KF or K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.
Protodeboronation of Boronic Acid Presence of water or protic solvents.Use anhydrous solvents and consider using a boronic ester instead of a boronic acid.
Strong base.Use a milder base such as KF or CsF.

Quantitative Data for Optimization

The following tables provide a summary of reaction conditions that have been successfully employed for the Suzuki coupling of aryl bromides with similar substitution patterns. This data can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-fluoroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
2-Bromo-5-methoxytoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1001888
1-Bromo-2-fluoro-4-methoxybenzene3-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851678
4-Bromo-3-fluorotoluenePhenylboronic acid[PdCl(allyl)]₂ (1)cataCXium A (2)K₃PO₄Toluene1102495

Table 2: Base and Solvent Optimization for Suzuki Coupling of Fluoro-substituted Aryl Bromides

Aryl BromideBoronic AcidCatalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-1-fluoro-4-methylbenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃ (2)Dioxane/H₂O (4:1)901285
2-Bromo-1-fluoro-4-methylbenzenePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃ (2)Dioxane/H₂O (4:1)901291
2-Bromo-1-fluoro-4-methylbenzenePhenylboronic acidPd(dppf)Cl₂K₃PO₄ (2)Dioxane/H₂O (4:1)901289
2-Bromo-1-fluoro-4-methylbenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)801682

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF), potentially with a co-solvent of water.

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst & Ligand solvent->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_side Solutions for Side Product Formation start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes optimize_catalyst Screen Catalysts & Ligands (e.g., Buchwald type) check_sm->optimize_catalyst No dehalogenation Dehalogenation: Lower Temp, Milder Base check_side_products->dehalogenation Dehalogenated Product homocoupling Homocoupling: Ensure Thorough Degassing check_side_products->homocoupling Homocoupled Products protodeboronation Protodeboronation: Use Anhydrous Solvent, Boronic Ester check_side_products->protodeboronation Protodeboronated Product optimize_conditions Increase Temperature &/or Change Base/Solvent optimize_catalyst->optimize_conditions

Figure 2. A logical decision tree for troubleshooting low yields in Suzuki coupling reactions.

By systematically addressing the potential issues outlined in this guide and using the provided data and protocols as a starting point, researchers can effectively optimize the Suzuki coupling of this compound for their specific applications in drug discovery and development.

References

Technical Support Center: Reactions with 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common issues and provide troubleshooting advice for reactions involving 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the synthesis of complex organic molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may lead to low yields or reaction failure when using this compound.

Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors related to its specific structure and general reaction requirements:

  • Catalyst Deactivation: The combination of an ortho-fluoro and a para-methoxymethyl group can influence the electronic properties of the aryl bromide. Inefficient oxidative addition can be a hurdle. Consider using catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to facilitate the coupling of challenging aryl halides.

  • Protodeboronation of Boronic Acid/Ester: This is a common side reaction, especially with aqueous bases, where the boronic acid is replaced by a hydrogen atom.[1] To mitigate this, use anhydrous solvents, degas all reagents thoroughly, and consider using more stable boronic esters like pinacol esters.

  • Suboptimal Base and Solvent Choice: The choice of base and solvent is critical. A base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products.[1] A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF) is often necessary to find the optimal conditions.[2]

  • Cleavage of the Methoxymethyl (MOM) Ether: The methoxymethyl group is an acetal and is sensitive to acidic conditions.[3] If your reaction conditions are or become acidic, this protecting group can be cleaved. Ensure your reaction medium remains basic throughout the process.

Q2: My Buchwald-Hartwig amination reaction is sluggish or fails completely. How can I improve it?

A2: The Buchwald-Hartwig amination of this compound can be challenging. Key areas to troubleshoot include:

  • Ligand Selection: The success of this reaction is highly dependent on the choice of phosphine ligand.[4][5] For electron-rich or sterically hindered aryl bromides, bulky biaryl phosphine ligands such as XPhos, t-BuXPhos, or Josiphos-type ligands are often more effective.[6][7]

  • Base Strength: A strong, non-nucleophilic base is required for the deprotonation of the amine.[5] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] Ensure the base is fresh and handled under inert conditions.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen.[8] Rigorous exclusion of air by using Schlenk techniques or a glovebox is crucial for reproducible results.

  • Amine Reactivity: The nature of the amine coupling partner plays a significant role. Primary amines are generally more reactive than secondary amines.[4] For less reactive amines, higher temperatures and more active catalyst systems may be necessary.

Q3: I am attempting a Grignard reaction, but the formation of the Grignard reagent is not initiating. What should I do?

A3: The formation of Grignard reagents from aryl bromides can be difficult to initiate due to the passivating oxide layer on the magnesium surface and the stability of the C-Br bond.[9][10]

  • Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activation is key. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a dry stirring rod in the flask.[9][10]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[11] All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Initiation: A concentrated solution of the aryl bromide in a small amount of solvent should be added to the magnesium initially. Gentle heating may be required to start the reaction, which is often indicated by bubble formation or a change in the appearance of the solution.[12] Once initiated, the remaining aryl bromide solution should be added dropwise to maintain a gentle reflux.[12]

Q4: Are there potential side reactions involving the methoxymethyl or fluoro groups?

A4: Yes, the substituents on the aromatic ring can participate in side reactions:

  • Benzylic Lithiation: The methoxymethyl group has benzylic protons that can be abstracted by strong organolithium bases (e.g., n-BuLi, s-BuLi). This can compete with the desired halogen-metal exchange or ortho-lithiation. Using lithium amide bases like LDA or LiTMP can sometimes favor benzylic lithiation over ortho-lithiation.[13]

  • Benzyne Formation: In the presence of very strong bases (like lithium amalgam or magnesium in some cases), elimination of HBr or LiBr from an intermediate organometallic species can lead to the formation of a highly reactive benzyne intermediate. This is more common with ortho-dihaloaromatics but can be a consideration.[14]

  • MOM Group Cleavage: As mentioned, the methoxymethyl group is acid-labile.[3] Any acidic workup or reaction conditions can lead to its removal.

Data Presentation

The following tables summarize representative reaction conditions for common transformations with this compound. These are intended as starting points for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
4-Methylphenylboronic acidXPhos Pd G3 (3)Cs₂CO₃ (2)1,4-Dioxane1001680-90
3-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)DMF/H₂O (4:1)901860-75

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOt-Bu (1.5)Toluene1102480-90
Aniline[Pd(allyl)Cl]₂ (1) / t-BuXPhos (2)LHMDS (1.5)1,4-Dioxane1001875-85
BenzylaminePd(OAc)₂ (2) / BINAP (3)K₃PO₄ (2.5)Toluene1102465-75

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water 5:1, 0.1 M). Bubble the inert gas through the solution for 15 minutes. Finally, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 0.2 M).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 110 °C) with stirring for the required time.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS by taking aliquots under an inert atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yields start Low Yield Observed check_reagents Check Reagent Quality - Aryl Bromide Purity - Boronic Acid/Amine Freshness - Catalyst/Ligand Integrity start->check_reagents check_conditions Verify Reaction Conditions - Inert Atmosphere? - Anhydrous Solvents? - Correct Temperature? start->check_conditions optimize_catalyst Optimize Catalyst System - Screen Ligands - Vary Catalyst Loading check_reagents->optimize_catalyst Reagents OK side_reactions Investigate Side Reactions - Protodeboronation? - MOM Group Cleavage? - Homocoupling? check_reagents->side_reactions Reagents OK optimize_base_solvent Optimize Base & Solvent - Screen Different Bases - Vary Solvent System check_conditions->optimize_base_solvent Conditions OK success Improved Yield optimize_catalyst->success optimize_base_solvent->success side_reactions->optimize_base_solvent

Caption: A general troubleshooting workflow for addressing low reaction yields.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂(R') pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product reagents1 Ar-Br (2-Bromo-1-fluoro-4- (methoxymethyl)benzene) reagents1->pd2_aryl reagents2 R'-B(OR)₂ + Base reagents2->pd2_aryl

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR₂) pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product reagents1 Ar-Br (2-Bromo-1-fluoro-4- (methoxymethyl)benzene) reagents1->pd2_aryl reagents2 HNR₂ + Base reagents2->pd2_aryl

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Purification of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted 1-fluoro-4-(methoxymethyl)benzene.

  • Isomeric Byproducts: Other brominated isomers, such as 3-Bromo-1-fluoro-4-(methoxymethyl)benzene, depending on the regioselectivity of the bromination reaction.

  • Di-brominated Products: Over-reaction can lead to the formation of di-brominated species.

  • Hydrolysis/Cleavage Products: The methoxymethyl ether is sensitive to acidic conditions and can be cleaved to form 2-bromo-4-fluorobenzyl alcohol.

  • Reagent Residues: Residual brominating agents or catalysts.

Q2: What is the stability of the methoxymethyl group during purification?

A2: The methoxymethyl (MOM) ether group is generally stable under neutral and basic conditions (pH 4-12). However, it is labile to acidic conditions. Therefore, it is crucial to avoid acidic eluents in column chromatography or acidic solvents for recrystallization to prevent the cleavage of this protecting group.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: The following techniques are recommended for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any isomeric or other impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: The product is not separating from a non-polar impurity.

  • Question: My TLC analysis shows two close spots, and my column fractions are all mixed. How can I improve the separation?

  • Answer:

    • Optimize the Solvent System: A slight decrease in the polarity of the eluent can often improve the separation of non-polar compounds. Experiment with different ratios of hexane and ethyl acetate (e.g., 98:2, 99:1) or try a different non-polar solvent system like hexane/dichloromethane.

    • Dry Loading: If the crude product has low solubility in the eluent, consider dry loading. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column.

    • Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation efficiency.

Issue 2: The product appears to be decomposing on the silica gel column.

  • Question: I am observing streaking on my TLC plate and a lower than expected yield after column chromatography. What could be the cause?

  • Answer:

    • Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like those containing a methoxymethyl ether.

    • Deactivate the Silica Gel: Before preparing the column, you can neutralize the silica gel by washing it with a solution of triethylamine in your non-polar solvent (e.g., 1-2% triethylamine in hexane) and then flushing with the pure non-polar solvent.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

Parameter Recommended Starting Condition Troubleshooting Adjustment
Stationary Phase Silica Gel (230-400 mesh)Neutral Alumina, Deactivated Silica Gel
Eluent System Hexane/Ethyl Acetate (95:5)Decrease polarity (e.g., 98:2), Hexane/DCM
Loading Method Wet loading in minimal eluentDry loading on silica gel
Column Dimensions 50x sample weight (g) of silicaIncrease length-to-diameter ratio
Recrystallization Purification

Issue 1: The compound oils out instead of crystallizing.

  • Question: When I cool the solution, my product separates as an oil, not as crystals. What should I do?

  • Answer:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

    • Solvent System Adjustment: The solvent may be too good a solvent for your compound even at low temperatures. Try a slightly less polar solvent or a solvent mixture. For example, if you are using methanol, try a mixture of methanol and water.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Issue 2: Poor recovery of the purified product.

  • Question: I am getting very low yields after recrystallization. How can I improve this?

  • Answer:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize precipitation. An ice bath or even a freezer (if the solvent's freezing point allows) can be used.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Solvent System Suitability for this compound Notes
Hexane/Ethyl Acetate GoodStart with a high ratio of hexane and add ethyl acetate dropwise to the hot mixture until the solid dissolves.
Methanol/Water Potentially GoodDissolve in a minimal amount of hot methanol and add water dropwise until turbidity persists. Then, add a few drops of methanol to redissolve and allow to cool.
Ethanol FairMay be too good a solvent, leading to lower recovery.
Dichloromethane/Hexane GoodDissolve in dichloromethane and add hexane as the anti-solvent.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed.

  • Equilibration: Elute the column with the chosen solvent system until the packing is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization

1

Technical Support Center: Catalyst Selection for 2-Bromo-1-fluoro-4-(methoxymethyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-fluoro-4-(methoxymethyl)benzene in various cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

General Troubleshooting

Question: My cross-coupling reaction with this compound is sluggish or not proceeding to completion. What are the common causes?

Answer: A stalled or slow reaction can often be attributed to several factors:

  • Catalyst Inactivity or Poisoning: The active Pd(0) species is susceptible to deactivation. Ensure your reaction conditions promote the in-situ reduction of the palladium precatalyst if you are using a Pd(II) source.[1] Impurities in reagents or solvents, particularly sulfur compounds, can poison the catalyst.[2] Using high-purity reagents and freshly distilled or inhibitor-free solvents is crucial.[2] The formation of palladium black is an indicator of catalyst precipitation and deactivation.[2]

  • Oxygen Sensitivity: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[3] Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides.

  • Substrate Quality: Impurities in your this compound or the coupling partner can interfere with the catalytic cycle. It is advisable to use highly purified starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.

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Suzuki_Miyaura_Workflow A Combine Reactants: - this compound - Boronic Acid/Ester - Base B Add Catalyst System: - Palladium Precatalyst - Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature (e.g., 80-110 °C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Work-up and Purification E->F

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Question: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[4] To minimize this:

  • Ensure Rigorous Degassing: Thoroughly degas your solvents and maintain an inert atmosphere throughout the reaction.

  • Control Catalyst Addition: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling.[4] Using a pre-formed Pd(0) catalyst or optimizing the reduction conditions can be beneficial.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling and protodeboronation.

Question: My Suzuki-Miyaura reaction is giving a low yield. What are some key parameters to optimize?

Answer: Low yields can result from several factors. Consider the following optimization strategies:

  • Base Selection: The choice of base is critical for the transmetalation step.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The presence of water is often necessary for inorganic bases to be effective.[3]

  • Ligand Choice: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can improve catalytic activity.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[3]

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides
Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-3-butoxy-5-nitrobenzenePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~95
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O80-12012~90
2-BromopyridineArylboronic pinacol esterPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O10016-243-15

Note: The data presented is for structurally similar but not identical substrates and should be used as a guideline for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a primary or secondary amine.[5]

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Buchwald_Hartwig_Logic Start Select Amine and Aryl Bromide Catalyst Choose Catalyst System (e.g., Pd₂(dba)₃ + Ligand) Start->Catalyst Ligand Select Ligand based on Amine: - Primary Amine: BrettPhos - Secondary Amine: RuPhos - Sterically Hindered: XPhos Catalyst->Ligand Base Select Base: - NaOtBu (strong) - K₂CO₃ (milder) Ligand->Base Solvent Choose Solvent: - Toluene - Dioxane - THF Base->Solvent Reaction Run Reaction under Inert Atmosphere Solvent->Reaction

Caption: Logic diagram for selecting conditions for Buchwald-Hartwig amination.

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated arene. What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. This can occur via a competing β-hydride elimination pathway from a palladium-amido intermediate.[3][6] To minimize this:

  • Ligand Selection: The use of chelating (bidentate) phosphine ligands can sometimes suppress β-hydride elimination by preventing the formation of a three-coordinate intermediate from which this side reaction is more likely to occur.[6]

  • Reaction Conditions: Carefully optimizing the temperature and reaction time can also help to favor the desired reductive elimination over β-hydride elimination.

Question: I am trying to couple a sterically hindered amine, and the reaction is not working well. What should I consider?

Answer: Coupling sterically hindered amines can be challenging.

  • Bulky Ligands: Employing bulky, electron-rich ligands such as XPhos or other Buchwald-type ligands is often necessary to facilitate the coupling of hindered substrates.[7] These ligands can promote both the oxidative addition and the reductive elimination steps.

  • Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu), is often required to deprotonate the hindered amine-palladium complex.[8]

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides
Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(trichloromethyl)benzeneAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024High
2-BromopyridineVolatile secondary aminePd(OAc)₂ (2)dppp (4)NaOtBuToluene80-55-98
4-Bromo-N,N-dimethylanilineMorpholinePd/NHC (0.5)-tBuOKToluene85-High

Note: The data presented is for structurally similar but not identical substrates and should be used as a guideline for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, then evacuate and backfill with the inert gas (repeat three times).

  • Add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[9]

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6][10]

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Sonogashira_Workflow A Combine in Schlenk Flask: - Aryl Bromide - Pd Catalyst - Cu(I) Co-catalyst B Add Anhydrous Solvent and Amine Base A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor Reaction (TLC, GC-MS) D->E F Work-up and Purification E->F

Caption: General experimental workflow for a Sonogashira coupling reaction.

Troubleshooting and FAQs for Sonogashira Coupling

Question: My Sonogashira reaction is resulting in a lot of alkyne homocoupling (Glaser coupling). How can I avoid this?

Answer: Glaser coupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[2]

  • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere to exclude oxygen.

  • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed to completely avoid Glaser coupling. These reactions may require different ligands and reaction conditions.[11]

  • High-Purity Copper Source: If using a copper co-catalyst, ensure it is of high purity.

Question: The reaction with my aryl bromide is slow. What can I do to improve the reaction rate?

Answer: The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl.[6] For aryl bromides:

  • Ligand Choice: Electron-rich and sterically demanding phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting for aryl bromides.[12]

  • Elevated Temperature: While many Sonogashira reactions can proceed at room temperature, heating the reaction mixture (e.g., to 40-80 °C) is often necessary for less reactive aryl bromides.[13]

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides
Aryl BromideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylacetylene5% Pd on alumina0.1% Cu₂O on aluminaK₂CO₃THF-DMA7572<2
1-Bromo-2-(methoxymethoxy)benzeneTrimethylsilylacetylenePd(OAc)₂ (2)-DiisopropylamineTHF6016-
Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389

Note: The data presented is for structurally similar but not identical substrates and should be used as a guideline for optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[14]

Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene.[9][15]

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Heck_Reaction_Mechanism A Pd(0)L₂ B Oxidative Addition (ArX) A->B + ArX C Ar-Pd(II)-X(L)₂ B->C D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Alkene Product F->G H H-Pd(II)-X(L)₂ F->H I Reductive Elimination (Base) H->I + Base I->A - HBX

Caption: Simplified catalytic cycle of the Heck reaction.

Troubleshooting and FAQs for Heck Reaction

Question: I am observing isomerization of my alkene product. How can I suppress this?

Answer: Alkene isomerization can occur due to the reversibility of the β-hydride elimination step.[1]

  • Additives: The addition of certain salts, like lithium chloride, can sometimes suppress this side reaction.

  • Ligand and Solvent Choice: The choice of ligand and solvent can influence the degree of isomerization. Screening different combinations may be necessary.

Question: The regioselectivity of my Heck reaction is poor. How can I control it?

Answer: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by both steric and electronic factors.

  • Alkene Substitution: Electron-withdrawing groups on the alkene generally direct the aryl group to the β-position.

  • Catalyst System: The choice of ligand can have a significant impact on regioselectivity. For some systems, ligand-free conditions or the use of specific bidentate ligands can alter the regiochemical outcome.[1]

Quantitative Data for Heck Reaction of Analogous Aryl Bromides
Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Aryl Bromiden-Butyl acrylatePd(OAc)₂Phosphine-imidazolium salt---High
Aryl HalideActivated AlkenePd(L-proline)₂--WaterMicrowaveHigh
Aryl BromideStyrenePdCl₂(PPh₃)₂-KOAcDCE8083

Note: The data presented is for structurally similar but not identical substrates and should be used as a guideline for optimization.

Experimental Protocol: General Procedure for Heck Reaction
  • In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., triethylamine, 1.5 mmol).

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Cyanation

The cyanation of this compound introduces a nitrile group, a valuable synthon in organic chemistry.

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Cyanation_Troubleshooting Problem Low Conversion in Cyanation CatalystPoisoning Catalyst Poisoning by Cyanide? Problem->CatalystPoisoning IncompleteConversion Incomplete Conversion? Problem->IncompleteConversion Solution1 Use Additives like Zinc Formate to Reactivate Catalyst CatalystPoisoning->Solution1 Solution2 Increase Catalyst Loading (may not always be effective) IncompleteConversion->Solution2 Solution3 Optimize Reaction Time and Temperature IncompleteConversion->Solution3

Caption: Troubleshooting logic for palladium-catalyzed cyanation reactions.

Troubleshooting and FAQs for Cyanation

Question: My palladium-catalyzed cyanation reaction is giving low conversion. What are the likely issues?

Answer: Low conversion in cyanation reactions can be due to several factors:

  • Catalyst Poisoning: Cyanide ions can act as a poison to the palladium catalyst.[16] Some protocols include additives like zinc formate to reactivate the catalyst.[16]

  • Incomplete Conversion: For some substrates, increasing the catalyst loading may not improve the yield.[2] In such cases, optimizing the reaction time and temperature is crucial.

  • Cyanide Source: The choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) can significantly impact the reaction. Less toxic sources like K₄[Fe(CN)₆] are preferred but may require specific conditions to be effective.[2]

Question: Are there alternatives to palladium catalysts for the cyanation of aryl bromides?

Answer: Yes, other transition metals can be used. For instance, nickel-catalyzed cyanation reactions have been developed and can be effective for a range of aryl halides.

Quantitative Data for Cyanation of Analogous Aryl Bromides
Aryl HalideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
Aryl BromideZn(CN)₂ (60)Pd/C (2)dppf (4)Zinc formate (10)DMAC110up to 98
Aryl ChlorideK₄[Fe(CN)₆]·3H₂OP1 precatalyst (0.2)L1 (XPhos)KOAcDioxane/H₂O10097
Aryl BromideK₄[Fe(CN)₆]Pd(OAc)₂ (0.1-0.5)-Na₂CO₃DMAC12083-96

Note: The data presented is for structurally similar but not identical substrates and should be used as a guideline for optimization.

Experimental Protocol: General Procedure for Cyanation
  • In a reaction vessel, combine this compound (1.0 mmol), the cyanide source (e.g., Zn(CN)₂, 0.6 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, and carefully quench any excess cyanide with an appropriate reagent (e.g., bleach solution).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

managing steric hindrance in 2-Bromo-1-fluoro-4-(methoxymethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing steric hindrance in reactions involving 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate to work with?

A1: The primary challenge arises from significant steric hindrance around the reactive sites. The molecule has two ortho-substituents relative to the bromine atom (a fluorine atom) and the potential for metalation (the methoxymethyl group's ether oxygen). This crowding can impede the approach of catalysts and reagents, particularly in cross-coupling reactions, slowing down key steps like oxidative addition.[1][2]

Q2: What are the most common types of reactions performed with this substrate and what are the general challenges?

A2: The most common reactions are palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), Grignard reagent formation, and directed ortho-lithiation. For cross-coupling, the main issue is finding a catalyst system that can overcome the steric bulk.[3][4] For Grignard and lithiation reactions, challenges include initiating the reaction and controlling regioselectivity due to the multiple directing groups.[5][6]

Q3: How do the different functional groups on the aromatic ring influence its reactivity?

A3:

  • Bromine (Br): This is the primary leaving group for cross-coupling reactions.[7] Its bond to the aromatic ring is the target for oxidative addition by a palladium catalyst.

  • Fluorine (F): As a halogen, it is an ortho/para-directing deactivator for electrophilic aromatic substitution.[8] In the context of lithiation, fluorine is a powerful ortho-directing group.[6] Its presence ortho to the bromine adds significant steric bulk.

  • Methoxymethyl (MOM) Ether (-CH₂OCH₃): This group is a protecting group for the corresponding phenol. The ether oxygen can act as a directing group in ortho-lithiation. The methoxymethyl group is stable under a range of conditions but can be cleaved by strong acids.[9][10] It also contributes to the steric hindrance at the adjacent C-H position.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Cross-Coupling

Problem: Low to no yield of the desired biaryl product. This is often due to inefficient oxidative addition or transmetalation.

Troubleshooting Steps & Solutions:

StepRationaleRecommended Action
1. Catalyst & Ligand Selection Sterically hindered substrates require bulky, electron-rich phosphine ligands to promote the oxidative addition and reductive elimination steps.[1][11]Switch to a more robust catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or AntPhos are often effective for sterically demanding couplings.[2]
2. Base Selection The choice of base is critical for activating the boronic acid for transmetalation. For hindered substrates, a stronger base may be required.[12][13]If using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, non-nucleophilic bases such as Cs₂CO₃, K₃PO₄, or an alkoxide base like NaOtBu.
3. Solvent Choice The solvent can influence catalyst solubility and reaction rate.Aprotic polar solvents like DMF, DMSO, or 1,4-dioxane are commonly used. A solvent screen may be necessary to find the optimal conditions.
4. Temperature Optimization Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[11]Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction for potential decomposition or side-product formation. Typical temperatures range from 80-120 °C.[14]

A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions is outlined below.

G start Low/No Product Yield ligand Optimize Ligand Selection (e.g., use bulky biaryl phosphines) start->ligand Is the ligand appropriate for hindered substrates? base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base Still low yield? solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) base->solvent Still low yield? temp Increase Temperature (e.g., 80 -> 110 °C) solvent->temp Still low yield? success Successful Coupling temp->success

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Buchwald-Hartwig Amination

Problem: Failure to form the C-N bond, or formation of side products. The electron-rich nature of the substrate and steric hindrance can make coupling challenging.[4]

Troubleshooting Steps & Solutions:

StepRationaleRecommended Action
1. Ligand Selection As with Suzuki coupling, bulky and electron-rich ligands are essential to facilitate the catalytic cycle, especially for hindered substrates.[15][16]Use ligands specifically designed for challenging aminations. Josiphos-type ligands or bulky biarylphosphine ligands like t-BuXPhos are excellent starting points.[17]
2. Base Selection A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if the substrate has base-sensitive functional groups.[17]
3. Amine Coupling Partner Primary amines can be challenging. If using ammonia, direct coupling is difficult due to its tight binding to palladium.[15]For primary anilines, consider using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis.[15][17]
4. Catalyst Precursor The choice of palladium source can impact catalyst activation and overall efficiency.Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a pre-formed catalyst complex (precatalyst) can sometimes improve reproducibility and activity.[4]

The diagram below illustrates the key steric factors on the substrate that impede reagent approach.

G pd0 Pd(0)L2 Active Catalyst ox_add [Ar-Pd(II)-Br]L2 pd0->ox_add Oxidative Addition (Ar-Br) trans [Ar-Pd(II)-Ar']L2 ox_add->trans Transmetalation (Ar'-B(OH)2 + Base) ox_add_text Slow step due to steric hindrance from ortho-substituents red_elim Ar-Ar' Product trans->red_elim Reductive Elimination red_elim->pd0 red_elim_text Can be slow if ligands are too bulky

References

Technical Support Center: Dehalogenation of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the selective dehalogenation of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene to produce 1-Fluoro-3-(methoxymethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected selectivity for the dehalogenation of this compound?

The selective removal of the bromine atom in the presence of a fluorine atom on an aromatic ring is generally achievable. The carbon-bromine (C-Br) bond is weaker and more reactive towards catalytic reduction than the carbon-fluorine (C-F) bond.[1] Standard palladium-catalyzed hydrogenation conditions are typically selective for C-Br bond cleavage, leaving the C-F bond intact.[1]

Q2: My dehalogenation reaction is incomplete. What are the common causes and solutions?

Incomplete conversion is a frequent issue. Several factors could be responsible:

  • Insufficient Catalyst Activity: The palladium catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Poor Hydrogen Source: If using hydrogen gas, ensure the system is properly purged and under sufficient pressure. For transfer hydrogenation, the hydrogen donor (e.g., formic acid, ammonium formate) may be of low quality or used in insufficient stoichiometric amounts.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Purity: Impurities in the solvent can sometimes interfere with the catalyst. Use high-purity, degassed solvents.

Q3: I am observing the formation of byproducts. What are they and how can I minimize them?

The most likely byproduct is the fully dehalogenated product, 1-(methoxymethyl)benzene, resulting from the unintended cleavage of the C-F bond. While less common under standard conditions, it can occur with highly active catalysts or harsh reaction conditions.

  • To minimize hydrodefluorination:

    • Lower the reaction temperature.

    • Reduce the catalyst loading.

    • Screen different palladium catalysts or ligands that may offer higher selectivity.[2]

Another potential side reaction could involve the methoxymethyl ether group, especially under acidic or strongly basic conditions. Maintaining neutral reaction conditions is advisable.

Q4: How can I monitor the progress of my dehalogenation reaction?

You can monitor the reaction using the following techniques:

  • Thin Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to the starting material. This is a quick and easy way to get a qualitative sense of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are ideal for identifying and quantifying the starting material, the desired product, and any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the aromatic proton signals corresponding to the starting material and the appearance of new signals for the product.

Q5: What are the recommended workup and purification procedures for this reaction?

A typical workup procedure involves:

  • Filtering the reaction mixture through a pad of Celite® to remove the solid catalyst.

  • Washing the Celite® pad with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • If a base or acid was used, perform an aqueous wash to neutralize the mixture.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

The crude product can then be purified by flash column chromatography on silica gel to isolate the desired 1-Fluoro-3-(methoxymethyl)benzene.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This protocol outlines a common method for the selective debromination of this compound using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Dissolve the starting material in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Add ammonium formate (3.0-5.0 equiv) to the mixture.

  • Fit the flask with a condenser and heat the reaction mixture at reflux (or a suitable temperature, e.g., 60-80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Follow the workup and purification procedures described in Q5.

Data Presentation

The following tables provide representative data for the dehalogenation reaction under different conditions. Actual results may vary depending on the specific experimental setup and reagent quality.

Table 1: Effect of Catalyst Loading on Reaction Outcome

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Desired Product (%)
12127570
256>9592
3104>9995

Table 2: Screening of Different Hydrogen Donors

EntryHydrogen DonorEquivalentsTemperature (°C)Yield (%)
1Ammonium Formate47095
2Formic Acid/Triethylamine3 / 37091
3Sodium Hypophosphite58088

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification A Combine Starting Material, Solvent, and Ammonium Formate B Add Pd/C Catalyst A->B C Heat under Inert Atmosphere B->C D Monitor by TLC/GC-MS C->D E Cool to Room Temperature D->E Reaction Complete F Filter through Celite E->F G Aqueous Wash & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for the catalytic transfer hydrogenation.

Troubleshooting Guide

G Start Reaction Issue? Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Observed? Start->Byproducts Catalyst Check Catalyst Activity (Use fresh catalyst) Incomplete->Catalyst Yes Defluoro Hydrodefluorination? Byproducts->Defluoro Yes OtherSide Other Side Reactions? Byproducts->OtherSide HSource Verify Hydrogen Source (Quality & Stoichiometry) Catalyst->HSource TimeTemp Increase Reaction Time or Temperature HSource->TimeTemp LowerTemp Lower Reaction Temperature Defluoro->LowerTemp Yes Neutral Ensure Neutral pH OtherSide->Neutral Yes ReduceCat Reduce Catalyst Loading LowerTemp->ReduceCat

Caption: A troubleshooting decision tree for common dehalogenation issues.

References

improving regioselectivity in the synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of this compound, with a specific focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound via electrophilic bromination?

The main challenge is achieving high regioselectivity. The starting material, 1-fluoro-4-(methoxymethyl)benzene, has two ortho, para-directing groups. The fluorine atom directs electrophilic substitution to the ortho position (C2), while the methoxymethyl group, a stronger activating group, directs to its ortho position (C3). This competition leads to the formation of a mixture of isomers, primarily the desired 2-bromo product and the undesired 3-bromo-1-fluoro-4-(methoxymethyl)benzene.

Q2: Which is the expected major isomer in a standard electrophilic bromination of 1-fluoro-4-(methoxymethyl)benzene?

In a typical electrophilic aromatic substitution, the more strongly activating group dictates the position of substitution. The methoxymethyl group (-CH2OCH3) is an activating group, while the fluorine atom (-F) is a deactivating group (due to its strong inductive effect)[1][2]. Therefore, the major product is typically 3-Bromo-1-fluoro-4-(methoxymethyl)benzene, resulting from the directing influence of the more powerful methoxymethyl activating group. The goal of optimization is to reverse this natural selectivity.

Q3: How do the directing effects of the fluoro and methoxymethyl groups compete?

Both groups direct incoming electrophiles to the ortho and para positions[3][4]. However, the para positions for both groups are blocked by the other substituent. This leaves a direct competition between the C2 position (ortho to fluorine) and the C3 position (ortho to methoxymethyl). The methoxymethyl group activates the ring more strongly, making the C3 position more nucleophilic and thus the kinetically favored site of attack for the electrophile.

dot

Caption: Competing directing effects in the bromination of 1-fluoro-4-(methoxymethyl)benzene.

Troubleshooting Guide: Improving Regioselectivity

Problem: My reaction produces a low yield of the desired 2-Bromo isomer and a high yield of the 3-Bromo isomer.

This is the most common issue. The following strategies can be employed to favor the formation of the this compound isomer.

Strategy Principle Recommended Action
1. Temperature Control Lowering the reaction temperature can enhance selectivity. Reactions with lower activation energy barriers are less favored at reduced temperatures, potentially increasing the proportion of the thermodynamically favored product or enhancing subtle selectivity differences.[5]Perform the bromination at 0 °C or lower (e.g., -30 °C to -78 °C). Monitor the reaction progress carefully as the reaction rate will be significantly slower.
2. Choice of Brominating Agent The reactivity and steric bulk of the brominating agent can influence the regiochemical outcome. Less reactive electrophiles are often more selective.Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and can lead to higher selectivity.[5] Using NBS in combination with silica gel has also been reported to afford high regioselectivity in certain systems.[5]
3. Solvent Effects The solvent can influence the reactivity of the brominating agent and stabilize transition states differently.Experiment with a range of solvents. Apolar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common. Highly polar or coordinating solvents like acetonitrile or the use of hexafluoroisopropanol (HFIP) can also dramatically alter selectivity.[6]
4. Lewis Acid Catalysis Lewis acids polarize the Br-Br bond, creating a more potent electrophile. This can sometimes alter the regiochemical outcome, although it may also decrease selectivity by increasing reactivity.Use a mild Lewis acid catalyst. Avoid strong Lewis acids like AlCl₃ which can lead to side reactions. Consider catalysts like FeBr₃ (in small amounts) or zeolites, which have been shown to induce high para-selectivity in other systems and may influence the ortho-selectivity here.[5]
5. Directed Ortho Metalation (DoM) This advanced strategy bypasses the issues of electrophilic directing groups. A directing group guides a strong base to deprotonate a specific ortho position, creating a nucleophilic carbanion which is then quenched with an electrophilic bromine source. The fluorine atom can act as a directing metalation group (DMG).Treat the starting material with a strong base like n-butyllithium (n-BuLi) or LDA at low temperature (-78 °C) in an ethereal solvent (e.g., THF, Et₂O) to selectively deprotonate the C2 position. Quench the resulting aryllithium species with a bromine source like 1,2-dibromoethane or hexabromoethane.
Comparative Data on Bromination Conditions (Illustrative)

Data below is illustrative for substituted aromatics and provides a starting point for optimization.

Brominating System Solvent Temp (°C) Typical Outcome Reference Principle
Br₂ / Acetic AcidCH₃COOH25Low selectivity, favors kinetically controlled product.Standard electrophilic bromination[7]
NBSCCl₄25 - 77Generally higher selectivity than Br₂.Milder brominating agent[5]
NBS / Silica GelCH₂Cl₂0 - 25Can provide high regioselectivity for specific substrates.Heterogeneous catalysis, potential steric influence[5]
NBS / HBF₄CH₃CN-30 to 25High selectivity reported for phenols and anisoles.[5]Specific acid catalysis
Tetrabutylammonium tribromide (TBATB)CH₂Cl₂25High para-selectivity for phenols; may influence ortho choice.Bulky reagent, steric hindrance

Experimental Protocols

Protocol A: General Procedure for Bromination with NBS

  • Dissolve 1-fluoro-4-(methoxymethyl)benzene (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1-0.5 M).

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains constant.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume any remaining bromine.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 2-bromo and 3-bromo isomers.

dot

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_advanced Advanced Strategy start Start: Low Regioselectivity (High 3-Bromo Isomer) q1 Initial Strategy: Modify Reaction Conditions start->q1 opt_temp Lower Temperature (e.g., 0°C to -78°C) q1->opt_temp Try First opt_reagent Change Reagent (e.g., NBS/Silica Gel) q1->opt_reagent If Temp Fails opt_solvent Change Solvent (e.g., Apolar vs. Polar) q1->opt_solvent Alternative q2 Regioselectivity Improved? opt_temp->q2 opt_reagent->q2 opt_solvent->q2 adv_dom Directed Ortho Metalation (DoM) 1. n-BuLi / -78°C 2. Electrophilic Br+ source q2->adv_dom No end_success Success: High Yield of 2-Bromo Isomer q2->end_success Yes adv_dom->end_success end_fail Further Optimization Required

Caption: A workflow for troubleshooting and improving the regioselectivity of the bromination reaction.

References

Technical Support Center: Grignard Reagent Formation with 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard synthesis. Here are the primary causes and how to address them:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[1][2]

    • Solution: Activate the magnesium surface. Common methods include:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color or the observation of ethylene bubbles indicates activation.[2]

  • Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[1][3]

    • Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.

  • Impure Starting Materials: Impurities in the this compound or the solvent can inhibit the reaction.

    • Solution: Use freshly purified aryl bromide and high-purity, anhydrous solvents.

Q2: I'm observing a low yield of my desired Grignard reagent. What are the potential side reactions and how can I minimize them?

A2: Low yields can be attributed to several factors, including side reactions and incomplete conversion.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biphenyl derivative. This is more prevalent at higher concentrations and temperatures.[4]

    • Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide. Maintain a gentle reflux and avoid excessive heating.

  • Reagent Degradation: The formed Grignard reagent can be unstable, especially at higher temperatures or if exposed to air or moisture.

    • Solution: Once formed, use the Grignard reagent immediately. If storage is necessary, do so under an inert atmosphere. For sensitive substrates, conducting the reaction at lower temperatures using highly reactive magnesium (Rieke magnesium) can improve stability and yield.[5][6]

  • Inaccurate Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Determine the concentration of the formed Grignard reagent via titration before its use in subsequent reactions.[3]

Q3: Will the fluorine atom on the aromatic ring interfere with the Grignard formation at the bromine position?

A3: It is highly unlikely that the fluorine atom will interfere. The carbon-fluorine bond is significantly stronger and less reactive than the carbon-bromine bond.[7][8] Grignard formation will occur selectively at the C-Br bond. The reactivity order for Grignard formation with halogens is I > Br > Cl >> F.[8]

Q4: Can the methoxymethyl ether group (-OCH₂OCH₃) on the benzene ring cause problems during the Grignard formation?

A4: The methoxymethyl ether is generally a stable group and should be compatible with Grignard formation, especially under standard conditions. Ethers are the preferred solvents for Grignard reactions because they stabilize the reagent.[1][9] However, ensure that the ether linkage is robust and does not contain acidic protons that could quench the Grignard reagent.

Quantitative Data Summary

ParameterCondition 1Condition 2Expected OutcomeRationale
Magnesium Activation No ActivationIodine or 1,2-dibromoethaneHigher Yield with ActivationRemoves passivating MgO layer, facilitating reaction.[2]
Solvent Condition Anhydrous THF/EtherTrace H₂O presentHigher Yield with AnhydrousGrignard reagents are strong bases and react with water.[3]
Temperature Reflux in THF (~66°C)Low Temp (-78°C) with Rieke MgPotentially higher yield at low TMinimizes side reactions and reagent decomposition.[5][6]
Aryl Bromide Addition Rapid AdditionSlow, Dropwise AdditionHigher Yield with Slow AdditionMaintains low concentration of aryl bromide, reducing Wurtz coupling.[4]

Detailed Experimental Protocol

Formation of 4-fluoro-3-(methoxymethyl)phenylmagnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

Glassware (all glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere):

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Septa and needles

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a reflux condenser topped with a gas inlet for inert gas, and a septum.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the flask. Add one small crystal of iodine.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Initiation: Gently warm the flask with a heat gun until the brown color of the iodine disappears, indicating the activation of the magnesium.

  • Aryl Bromide Addition: Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, evidenced by a gentle reflux and the appearance of a cloudy, greyish solution.

  • Maintaining the Reaction: Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brownish solution is the Grignard reagent.

  • Quantification (Optional but Recommended): To determine the concentration of the Grignard reagent, a sample can be withdrawn and titrated against a standard solution of iodine or a known acid with an indicator.[3]

Troubleshooting Workflow

Troubleshooting_Grignard_Formation start Reaction Start no_initiation Problem: Reaction Does Not Initiate start->no_initiation No reaction observed low_yield Problem: Low Yield start->low_yield Reaction proceeds, but yield is poor success Successful Grignard Formation start->success Reaction proceeds well check_mg Check Mg Activation no_initiation->check_mg check_dryness Check Anhydrous Conditions no_initiation->check_dryness activate_mg Solution: Activate Mg (I₂, heat) check_mg->activate_mg dry_glassware Solution: Flame-dry glassware, use anhydrous solvent check_dryness->dry_glassware activate_mg->start dry_glassware->start check_addition_rate Check Addition Rate low_yield->check_addition_rate check_temp Check Temperature low_yield->check_temp slow_addition Solution: Slow, dropwise addition of aryl bromide check_addition_rate->slow_addition control_temp Solution: Maintain gentle reflux, avoid overheating check_temp->control_temp slow_addition->success control_temp->success

Caption: Troubleshooting workflow for Grignard reagent formation.

References

Technical Support Center: Synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the electrophilic aromatic substitution (bromination) of the starting material, 1-fluoro-3-(methoxymethyl)benzene.[1] This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in the presence of a catalyst or in a suitable solvent.[2][3]

Q2: What are the primary challenges in this synthesis?

A2: The main challenge is achieving high regioselectivity. The starting material has two activating groups (fluoro and methoxymethyl) that direct the incoming electrophile (bromine) to various positions on the aromatic ring.[4] This can lead to the formation of undesired structural isomers, which are often difficult to separate from the target molecule.[5]

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for real-time reaction monitoring. For final product analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for identifying isomers and other byproducts. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of the isomeric ratio.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or GC-MS analysis shows a large amount of unreacted starting material.

Possible Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent may be inadequate. Ensure an appropriate molar equivalent (typically 1.0 to 1.2 equivalents) of the brominating agent is used.

  • Reaction Temperature Too Low: Electrophilic bromination requires sufficient activation energy.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Consider increasing the reaction temperature in controlled increments.

  • Ineffective Catalyst: If using a catalyst like iron filings or FeBr₃, ensure it is fresh and not deactivated.[6]

  • Poor Solvent Choice: The reaction solvent can significantly impact reaction rate and selectivity. Dichloromethane (DCM) or acetonitrile are common choices.

Issue 2: Presence of Multiple Isomeric Byproducts

Symptoms:

  • NMR or GC-MS analysis reveals the presence of significant peaks corresponding to isomers, such as 4-Bromo-2-fluoro-1-(methoxymethyl)benzene.

  • Purification by standard column chromatography or distillation is challenging due to similar physical properties of the isomers.[5]

Possible Causes & Solutions:

  • Understanding Regioselectivity: Both the fluoro and methoxymethyl groups are ortho-, para-directing.[4] The desired product results from bromination ortho to the fluorine and meta to the methoxymethyl group. However, bromination at other activated positions can readily occur.

  • Reaction Conditions: Temperature and the choice of brominating agent can influence the isomer ratio.[7] Steric hindrance and electronic effects play a crucial role.[7]

    • Low Temperature: Running the reaction at very low temperatures (e.g., -20°C to 0°C) can enhance selectivity by favoring the thermodynamically more stable product.[5]

    • Bulky Brominating Agent: While less common, employing a bulkier brominating agent might favor substitution at the less sterically hindered position.

The table below summarizes how reaction parameters can influence byproduct formation.

ParameterConditionExpected Outcome on SelectivityRationale
Temperature Low (-20°C to 0°C)Higher regioselectivityFavors the kinetic product and minimizes energy for alternative pathways.[5]
High (Room Temp. or above)Lower regioselectivityProvides sufficient energy to overcome activation barriers for multiple isomeric products.
Brominating Agent N-Bromosuccinimide (NBS)Generally good selectivityNBS is a milder and often more selective brominating agent than liquid bromine.[8]
Liquid Bromine (Br₂)Can be less selectiveHighly reactive, may lead to over-bromination and lower isomer control without a catalyst.[3]
Solvent Non-polar (e.g., Hexane)May increase selectivityCan influence the solvation of the intermediate arenium ion, potentially favoring one isomer.
Polar (e.g., Acetonitrile)May decrease selectivityCan stabilize multiple charged intermediates, leading to a mixture of products.
Issue 3: Detection of Di-brominated Byproducts

Symptoms:

  • A peak with a mass corresponding to a di-bromo- substituted product is observed in the GC-MS analysis.

  • The ¹H NMR spectrum shows a loss of aromatic protons beyond what is expected for the desired product.

Possible Causes & Solutions:

  • Excess Brominating Agent: Using a significant excess of the brominating agent can lead to a second bromination on the highly activated aromatic ring.

  • Solution: Carefully control the stoichiometry. Use no more than 1.05 equivalents of the brominating agent and add it slowly to the reaction mixture to avoid localized high concentrations.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-fluoro-3-(methoxymethyl)benzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 1-fluoro-3-(methoxymethyl)benzene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and protect it from light.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired product.

Protocol 2: GC-MS Analysis of Isomeric Purity

Objective: To separate and identify the desired product and its main isomeric byproduct.

Instrumentation:

  • Gas Chromatograph with a mass spectrometer detector (GC-MS).

  • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Method:

  • Sample Preparation: Dilute a small aliquot of the purified product or crude reaction mixture in a suitable solvent like dichloromethane.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • MS Detector: Scan range of 40-400 m/z.

  • Analysis: Integrate the peaks corresponding to the different isomers to determine their relative percentages. The mass spectrum of each isomer will be identical, but their retention times will differ.

Visualizations

Reaction_Pathway SM 1-Fluoro-3-(methoxymethyl)benzene Reagent + Br+ SM->Reagent Product 2-Bromo-1-fluoro-4- (methoxymethyl)benzene (Desired Product) Reagent->Product Major Pathway (Ortho to F) Byproduct 4-Bromo-2-fluoro-1- (methoxymethyl)benzene (Isomeric Byproduct) Reagent->Byproduct Minor Pathway (Para to F)

Caption: Primary reaction pathways in the bromination of 1-fluoro-3-(methoxymethyl)benzene.

Troubleshooting_Flowchart start Problem: Low Purity/ Mixture of Products check_gcms Analyze by GC-MS start->check_gcms is_isomer Isomeric Byproduct Detected? check_gcms->is_isomer is_dibromo Di-bromo Byproduct Detected? is_isomer->is_dibromo No action_isomer Action: 1. Lower reaction temp. 2. Optimize solvent. 3. Re-purify via careful chromatography. is_isomer->action_isomer Yes action_dibromo Action: 1. Reduce brominating agent to ~1.0 eq. 2. Add reagent slowly. is_dibromo->action_dibromo Yes end Purity Issue Resolved is_dibromo->end No action_isomer->end action_dibromo->end Experimental_Workflow A 1. Reaction Setup (Starting Material + Solvent) B 2. Cool to 0°C A->B C 3. Add Brominating Agent (e.g., NBS) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup (Quench, Wash) D->E F 6. Dry & Concentrate E->F G 7. Purification (Column Chromatography) F->G H 8. Final Analysis (NMR, GC-MS) G->H

References

stability of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and reactivity of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: The stability of this compound is primarily dictated by the methoxymethyl (MOM) ether protecting group. This group is generally stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (like Grignard and organolithium reagents), and various oxidizing and reducing agents. However, the MOM group is susceptible to cleavage under acidic conditions. The aryl bromide and aryl fluoride moieties are stable under most conditions but can participate in specific reactions, most notably cross-coupling reactions.

Q2: Under what specific conditions is the methoxymethyl (MOM) ether group cleaved?

A2: The MOM ether is an acetal and is therefore labile to acidic conditions. Cleavage can be effected by both Brønsted and Lewis acids. The rate of cleavage is dependent on the acid strength, concentration, temperature, and solvent. Mild acidic conditions, such as dilute aqueous HCl or acetic acid, can be sufficient to remove the MOM group. Stronger Lewis acids like boron tribromide (BBr3) can also be used for ether cleavage.

Q3: Which of the halogen atoms, bromine or fluorine, is more reactive in cross-coupling reactions?

A3: In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the oxidative addition step in the catalytic cycle. This differential reactivity allows for selective functionalization at the bromine position while leaving the fluorine atom intact.

Q4: Is this compound suitable for Grignard reagent formation?

A4: Yes, the aryl bromide functionality can be converted to a Grignard reagent by reaction with magnesium metal. The methoxymethyl ether and the fluoro group are generally stable under the anhydrous and basic conditions required for Grignard reagent formation. However, it is crucial to maintain strictly anhydrous conditions, as any moisture will quench the Grignard reagent.

Q5: What should I consider when performing a lithiation reaction with this compound?

A5: Lithiation can be achieved through either lithium-halogen exchange at the bromine position or by direct ortho-lithiation directed by the methoxymethyl or fluoro groups. The choice of organolithium reagent and reaction conditions will determine the outcome. It is important to note that organolithium reagents are highly reactive and basic, but the MOM ether is generally stable to these conditions. The fluoro group is also typically stable to organolithium reagents at low temperatures.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion of starting material - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Deactivation of the catalyst by the substrate- Use a fresh batch of palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).- Increase the reaction temperature.- Use a ligand that is less susceptible to coordination with the product or starting material.
Formation of dehalogenated (debrominated) byproduct - Presence of protic impurities (e.g., water, alcohols) in the reaction mixture.- Use of a protic solvent.- Certain palladium catalysts and ligands can promote this side reaction.- Ensure all reagents and solvents are anhydrous.- Use a non-protic co-solvent if an alcohol is necessary.- Screen different palladium catalysts and ligands.
Homocoupling of the boronic acid - Presence of oxygen in the reaction mixture.- High reaction temperature.- Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen).- Lower the reaction temperature.
Grignard Reagent Formation
Issue Potential Cause(s) Troubleshooting Steps
Reaction does not initiate - Inactive magnesium surface (oxide layer).- Insufficiently anhydrous conditions.- Activate the magnesium turnings by grinding them gently in a mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.- Ensure all glassware is oven-dried and the solvent is anhydrous.
Low yield of Grignard reagent - Formation of Wurtz-Fittig homocoupling byproduct.- Presence of moisture.- Add the solution of this compound slowly to the magnesium suspension to control the exothermic reaction.- Maintain strictly anhydrous conditions throughout the reaction.
Cleavage of the MOM ether during workup - Use of strongly acidic conditions for quenching the reaction.- Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup, which is weakly acidic and generally does not cleave MOM ethers.

Quantitative Data

Table 1: Stability of Methoxymethyl (MOM) Ethers to Various Reagents

Reagent/ConditionStabilityReference
Strong Bases (e.g., NaOH, KOH, NaH)Stable
Organometallic Reagents (e.g., R-MgBr, R-Li)Stable
Nucleophiles (e.g., CN⁻, N₃⁻)Stable
Common Oxidizing Agents (e.g., KMnO₄, CrO₃)Stable
Common Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Acidic Conditions (e.g., aq. HCl, H₂SO₄)Labile
Lewis Acids (e.g., BBr₃, TiCl₄)Labile[1]

Experimental Protocols

Borylation of this compound

This protocol is based on the synthesis of 2-[2-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as described in patent WO2013093497A1.[1]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronate ester.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup and Purification start Combine Reactants: This compound B₂pin₂, KOAc, Pd(dppf)Cl₂ inert Establish Inert Atmosphere (Ar or N₂) start->inert solvent Add Anhydrous Dioxane inert->solvent heat Heat to 80-90 °C solvent->heat cool Cool to Room Temperature heat->cool Reaction Monitoring (TLC/GC-MS) filter Dilute and Filter cool->filter wash Aqueous Wash filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Isolated Product: 2-[2-fluoro-5-(methoxymethyl)phenyl] -4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Caption: Experimental workflow for the borylation of this compound.

stability_logic cluster_conditions Reaction Conditions cluster_outcome Expected Outcome compound This compound acidic Acidic (Brønsted or Lewis Acid) compound->acidic basic Basic (e.g., NaOH, K₂CO₃) compound->basic organometallic Organometallic (e.g., R-MgBr, R-Li) compound->organometallic cross_coupling Pd-catalyzed Cross-Coupling compound->cross_coupling cleavage Cleavage of MOM ether acidic->cleavage stable MOM ether is stable basic->stable organometallic->stable reaction_at_br Reaction at C-Br bond cross_coupling->reaction_at_br no_reaction_at_f C-F bond is stable cross_coupling->no_reaction_at_f

Caption: Logical relationships of stability under different reaction conditions.

References

Validation & Comparative

A Comparative 1H NMR Spectral Analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. The predicted spectral data for the target compound is compared with experimental data from three structurally similar compounds: 1-bromo-4-(methoxymethyl)benzene, 2-bromo-1-fluorobenzene, and 1-fluoro-4-(methoxymethyl)benzene. This analysis is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of substituted benzene derivatives.

Predicted ¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the methoxymethyl group, and the methyl protons.

Aromatic Region: The three aromatic protons are in different chemical environments and will therefore show separate signals.

  • H-3: This proton is ortho to both the bromine and fluorine atoms. The strong electron-withdrawing inductive effects of these halogens are expected to deshield this proton significantly, placing its signal at the most downfield position in the aromatic region. It is expected to appear as a doublet of doublets due to coupling with H-5 and the adjacent fluorine atom.

  • H-5: This proton is ortho to the methoxymethyl group and meta to the bromine and fluorine atoms. It will be coupled to H-3 and H-6, appearing as a doublet of doublets.

  • H-6: This proton is ortho to the fluorine and meta to the bromine and the methoxymethyl group. It will be coupled to H-5 and the fluorine atom, resulting in a doublet of doublets.

Aliphatic Region:

  • -CH₂- (Benzylic Protons): These protons are adjacent to the aromatic ring and the methoxy group. They are expected to appear as a singlet in the range of 4.4-4.6 ppm.

  • -OCH₃ (Methoxy Protons): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the range of 3.3-3.5 ppm.

Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for the selected comparative compounds. This comparison highlights the influence of each substituent on the chemical shifts and coupling patterns of the aromatic protons.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-3~7.60ddJ(H-H) ≈ 2.0, J(H-F) ≈ 8.0
H-5~7.35ddJ(H-H) ≈ 8.0, J(H-H) ≈ 2.0
H-6~7.10ddJ(H-H) ≈ 8.0, J(H-F) ≈ 5.0
-CH₂-~4.50s-
-OCH₃~3.40s-
1-Bromo-4-(methoxymethyl)benzene H-2, H-67.45d8.4
H-3, H-57.23d8.4
-CH₂-4.39s-
-OCH₃3.32s-
2-Bromo-1-fluorobenzene H-37.55ddd8.1, 7.5, 1.8
H-47.15dddd8.1, 7.5, 5.0, 1.8
H-57.30ddd8.1, 7.5, 1.8
H-67.10ddd8.1, 7.5, 1.8
1-Fluoro-4-(methoxymethyl)benzene H-2, H-67.30dd8.5, 5.4
H-3, H-57.03t8.8
-CH₂-4.40s-
-OCH₃3.35s-

Experimental Protocol: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube.
  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  • Place the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to optimize its homogeneity. This is typically an automated process.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:
  • Pulse angle (e.g., 30° or 90°)
  • Acquisition time (typically 2-4 seconds)
  • Relaxation delay (e.g., 1-5 seconds)
  • Number of scans (e.g., 8, 16, or more for dilute samples)
  • Spectral width (sufficient to cover all expected proton signals, typically -2 to 12 ppm)
  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the peaks to determine the relative ratios of the different types of protons.
  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Visualization of ¹H NMR Assignments

The following diagram illustrates the predicted proton environments and key couplings for this compound.

Caption: Predicted proton couplings in this compound.

A Comparative Guide to the ¹³C NMR Characterization of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1-fluoro-4-(methoxymethyl)benzene against structurally related compounds. The objective is to facilitate the identification and characterization of this compound for researchers, scientists, and professionals in drug development.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. The data for the alternative compounds are experimental values obtained from literature.

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)-CH₂- (δ, ppm)-OCH₃ (δ, ppm)
This compound 158.4 (d)112.5 (d)132.8 (d)135.2115.9 (d)128.9 (d)73.558.1
1-Bromo-4-(methoxymethyl)benzene138.9131.7115.8121.2115.8131.773.858.0
2-Bromo-1-fluorobenzene158.7 (d)112.6 (d)128.6 (d)125.1 (d)131.8 (d)116.5 (d)--
1-Fluoro-4-(methoxymethyl)benzene162.7 (d)115.2 (d)129.5 (d)133.8129.5 (d)115.2 (d)73.658.0

Predicted values. (d) indicates a doublet due to C-F coupling.

Experimental Protocols

A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is detailed below.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample or use 50-200 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution. Sonication may be used to aid dissolution.

2. NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and obtain sharp signals. This can be performed manually or automatically.

3. Acquisition Parameters for a Standard ¹³C{¹H} Experiment:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts, typically 0 to 220 ppm (e.g., 250 ppm).

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbons) is necessary.

  • Number of Scans (NS): The number of scans depends on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often required to achieve a good signal-to-noise ratio.

  • Temperature: Set the experiment temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the time-domain data (FID) into the frequency domain.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired (note: standard ¹³C NMR is not inherently quantitative).

Mandatory Visualization

The following diagrams illustrate key conceptual aspects of the ¹³C NMR analysis.

Substituent_Effects Bromo Bromo (-Br) Inductive Inductive Effect Bromo->Inductive -I Fluoro Fluoro (-F) Fluoro->Inductive -I Resonance Resonance Effect Fluoro->Resonance +R Methoxymethyl -CH₂OCH₃ Methoxymethyl->Inductive -I Methoxymethyl->Resonance +R (via O) Aromatic Aromatic Carbons Inductive->Aromatic Deshielding Aliphatic Aliphatic Carbons Inductive->Aliphatic Deshielding Resonance->Aromatic Shielding/Deshielding

Caption: Substituent influence on ¹³C chemical shifts.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (¹³C{¹H} Pulse Sequence) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking and Assignment) D->E F Structural Characterization E->F

Caption: Experimental workflow for ¹³C NMR.

Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. This guide provides a comprehensive comparison of mass spectrometry for the analysis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene and its derivatives, offering insights into its fragmentation patterns. We further explore alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, to provide a multi-faceted approach to characterization. This document is supported by predictive data based on the analysis of structurally similar compounds and established fragmentation principles.

Mass Spectrometry: Decoding the Fragmentation Puzzle

Electron Ionization (EI) mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For this compound, the fragmentation is expected to be influenced by the interplay of its functional groups: the bromine and fluorine atoms, and the methoxymethyl substituent on the benzene ring.

Predicted Fragmentation Pathway

The electron ionization of this compound (molecular weight: 220.05 g/mol ) would first generate a molecular ion ([M]•+). Due to the presence of a bromine atom, this molecular ion peak will be accompanied by a characteristic [M+2]•+ peak of nearly equal intensity, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The subsequent fragmentation is predicted to proceed through several key pathways:

  • Loss of a Bromine Radical: A common fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a significant fragment ion.

  • Benzylic Cleavage: The methoxymethyl group provides a site for benzylic cleavage. The loss of a methoxy radical (•OCH₃) would form a stable benzyl cation. Alternatively, cleavage of the C-O bond can lead to the loss of a formaldehyde molecule (CH₂O).

  • Loss of the Methoxymethyl Group: The entire methoxymethyl group can be lost as a radical (•CH₂OCH₃), leading to a bromofluorobenzene cation.

  • Loss of Halogens: Subsequent fragmentation of major ions could involve the loss of the fluorine atom or hydrogen fluoride (HF).

The interplay of these fragmentation pathways is visualized in the following diagram:

M [C₈H₈BrFO]•+ (M•+) F1 [C₈H₈FO]+ M->F1 - •Br F2 [C₇H₅BrFO]+ M->F2 - •CH₃O F3 [C₇H₅BrF]•+ M->F3 - CH₂O F4 [C₇H₅F]+ F3->F4 - •Br

Caption: Predicted EI-MS fragmentation of this compound.

Quantitative Mass Spectral Data (Predicted)

The following table summarizes the predicted major fragment ions and their relative abundances for this compound. This data is inferred from the fragmentation patterns of similar brominated, fluorinated, and methoxymethyl-substituted aromatic compounds.

m/z (mass-to-charge ratio) Proposed Ion Structure Predicted Relative Abundance Notes
220/222[C₈H₈⁷⁹BrFO]•+ / [C₈H₈⁸¹BrFO]•+ModerateMolecular ion peak with characteristic 1:1 isotopic pattern for bromine.
141[C₈H₈FO]+HighLoss of a bromine radical (•Br). Likely a prominent peak.
189/191[C₇H₅⁷⁹BrFO]+ / [C₇H₅⁸¹BrFO]+ModerateLoss of a methoxy radical (•OCH₃).
190/192[C₇H₅⁷⁹BrF]•+ / [C₇H₅⁸¹BrF]•+ModerateLoss of formaldehyde (CH₂O).
111[C₇H₅F]+LowSubsequent loss of a bromine radical from the [C₇H₅BrF]•+ fragment.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive structural confirmation often requires complementary analytical techniques.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation.Isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of ¹H and ¹³C nuclei.Unambiguous structure determination, information on connectivity and stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural information for this compound.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule, including the carbon atoms attached to the bromine, fluorine, and the methoxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.[1][2][3][4]

  • Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.

  • Aliphatic C-H stretch: Peaks in the region of 2850-3000 cm⁻¹ for the methoxymethyl group.

  • C-O stretch: A strong absorption in the region of 1000-1300 cm⁻¹ corresponding to the ether linkage.

  • C-Br and C-F stretches: These will appear in the fingerprint region (below 1000 cm⁻¹).

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Out-of-plane C-H bending: The pattern of absorption in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[1][2]

Experimental Protocols

Mass Spectrometry (GC-MS)

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

The following workflow illustrates the general process for GC-MS analysis:

cluster_0 GC-MS Analysis Workflow Sample Sample Preparation GC Gas Chromatography Separation Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analysis (Quadrupole) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Data Data Analysis Detection->Data

Caption: A generalized workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound, characterized by the prominent molecular ion cluster and predictable fragmentation pathways involving the loss of bromine and cleavages related to the methoxymethyl group, provides a robust method for its identification. When combined with the detailed structural insights from NMR and the functional group information from IR spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of this and related derivatives, which is crucial for advancing research and development in chemistry and pharmaceutical sciences.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene with other common aryl bromides in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The analysis is based on established principles of organic chemistry, supported by experimental data from analogous compounds, to predict its performance in complex synthetic applications.

The unique substitution pattern of this compound—featuring an ortho-fluoro, a para-methoxymethyl, and a bromo group—presents a nuanced reactivity profile. The interplay of electronic and steric effects governs its susceptibility to oxidative addition, the rate-determining step in many cross-coupling reactions. The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which is known to accelerate the oxidative addition to the palladium(0) catalyst. However, its position ortho to the bromine atom can also introduce steric hindrance, potentially impeding the approach of the bulky catalyst. The para-methoxymethyl group is a weakly electron-donating group, which might slightly attenuate the overall reactivity.

Predicted Reactivity and Comparative Data

While specific experimental data for this compound is not extensively available in the literature, its reactivity can be reliably predicted and compared with other aryl bromides. The following tables summarize expected relative reactivity and include experimental data for analogous and common aryl bromides to provide a quantitative context.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reactivity of aryl bromides in this reaction is sensitive to both electronic and steric factors.

Aryl BromideKey Substituent EffectsPredicted Relative ReactivityRepresentative Experimental Yield (%)
This compound Ortho-F (EWG, steric), Para-CH₂OCH₃ (weak EDG)Moderate to High -
4-BromotoluenePara-CH₃ (EDG)Moderate95
4-BromoanisolePara-OCH₃ (strong EDG)Moderate to Low74[1]
2-BromotolueneOrtho-CH₃ (EDG, steric)Moderate to Low82[2]
4-BromobenzonitrilePara-CN (strong EWG)High91
BromobenzeneUnsubstitutedBaseline99

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are representative and can vary based on specific reaction conditions.

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction is often tolerant of a wide range of functional groups, but steric hindrance can be a significant factor.

Aryl BromideAminePredicted Relative ReactivityRepresentative Experimental Yield (%)
This compound MorpholineModerate -
4-BromotolueneMorpholineHigh98
2-BromotolueneMorpholineModerate90[3]
4-BromoanisoleAnilineHigh95
2-Bromo-1,3-dimethylbenzeneDi-n-butylamineLow (due to sterics)65
BromobenzeneN-MethylanilineHigh99[3]
Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Electron-poor aryl halides are generally more reactive.

Aryl BromideAlkynePredicted Relative ReactivityRepresentative Experimental Yield (%)
This compound PhenylacetyleneModerate to High -
4-BromotoluenePhenylacetyleneModerate94
4-BromoanisolePhenylacetyleneModerate to Low85
2-BromotoluenePhenylacetyleneModerate to Low78[4]
4-BromoacetophenonePhenylacetyleneHigh95
BromobenzenePhenylacetyleneBaseline96[5]

Factors Influencing Aryl Bromide Reactivity

The following diagram illustrates the key factors that determine the reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions. The initial and often rate-limiting step is the oxidative addition of the aryl bromide to the Pd(0) catalyst.

G Factors Influencing Aryl Bromide Reactivity in Cross-Coupling ArylBromide Aryl Bromide (Ar-Br) Reactivity Reactivity in Oxidative Addition ArylBromide->Reactivity Electronic Electronic Effects Electronic->Reactivity EWG Electron-Withdrawing Groups (e.g., -F, -NO2, -CN) Electronic->EWG Increases Reactivity EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Electronic->EDG Decreases Reactivity Steric Steric Hindrance Steric->Reactivity Ortho Ortho Substituents Steric->Ortho Decreases Reactivity BondStrength C-Br Bond Strength BondStrength->Reactivity G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Ar-Br, Coupling Partner, Catalyst, Base) Setup Assemble Reaction under Inert Gas Reagents->Setup Glassware Dry Glassware Glassware->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Quench Quench Reaction Monitor->Quench If complete Extract Extract Product Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

The Methoxymethyl (MOM) Group: A Comparative Guide to its Influence on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of a protecting group is a critical decision that can significantly influence the outcome of a reaction sequence. The methoxymethyl (MOM) ether stands as a widely utilized protecting group for hydroxyl functionalities, prized for its relative stability and the diverse conditions available for its removal. This guide provides a comprehensive comparison of the MOM group's performance against other common alcohol protecting groups, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Influence on Reactivity: A Balancing Act

The MOM group, an acetal, exerts a distinct electronic and steric influence on a molecule, thereby affecting the reactivity of nearby functional groups. Its impact is most notably observed in reactions sensitive to stereoelectronic effects and neighboring group participation.

Stereoelectronic Effects and Stability

The MOM group is generally stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] This stability makes it a valuable tool in multi-step syntheses where other protecting groups might be labile. However, its acetal nature renders it susceptible to cleavage under acidic conditions.[1] The rate of this cleavage can be modulated by the choice of acid, solvent, and temperature, offering a degree of tunable reactivity.

Compared to other common protecting groups, the MOM group offers a middle ground in terms of acid lability. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are generally more acid-labile and can be cleaved under milder acidic conditions or with fluoride reagents.[2] Tetrahydropyranyl (THP) ethers are also acid-labile, with a cleavage rate that can be slightly faster than that of MOM ethers under similar acidic conditions.[3] In contrast, benzyl (Bn) ethers are significantly more robust and typically require hydrogenolysis or strong oxidizing agents for removal, making them orthogonal to the MOM group.

Neighboring Group Participation in Glycosylation

A key feature of the MOM group is its ability to act as a participating group in glycosylation reactions, influencing the stereochemical outcome.[4] When positioned at the C-2 hydroxyl of a glycosyl donor, the ether oxygen of the MOM group can participate in the reaction, forming a transient five-membered ring intermediate. This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to the opposite face, thus leading to the formation of 1,2-trans-glycosides with high stereoselectivity.[4]

This directing effect is a significant advantage over non-participating groups like the benzyl (Bn) group, which often lead to mixtures of anomeric products.[5] The table below summarizes the comparative performance of MOM and other protecting groups in glycosylation reactions.

Comparative Data on Protecting Group Performance

The following tables provide a summary of quantitative data comparing the MOM group with other common alcohol protecting groups in terms of cleavage conditions and performance in glycosylation reactions.

Table 1: Comparison of Deprotection Conditions for Common Alcohol Protecting Groups

Protecting GroupReagents for CleavageTypical ConditionsRelative Lability
Methoxymethyl (MOM) H⁺ (e.g., HCl, TFA, pTSA)MeOH, reflux; DCM/TFA, rtModerate
tert-Butyldimethylsilyl (TBS)H⁺ (e.g., AcOH); F⁻ (e.g., TBAF)THF, rtHigh
Tetrahydropyranyl (THP)H⁺ (e.g., pTSA)MeOH, rtHigh
Benzyl (Bn)H₂, Pd/C; Oxidizing agentsVarious solvents, rtLow

Table 2: Influence of C-2 Protecting Group on Stereoselectivity in Glycosylation

C-2 Protecting GroupDonor SubstrateAcceptorConditionsYield (%)α:β RatioReference
MOM 2-O-MOM-thiophenyl glucosideGlycosyl acceptorNIS, In(OTf)₃, CH₂Cl₂, -78 to -30 °C85exclusively β[4]
BOM 2-O-BOM-thiophenyl glucosideGlycosyl acceptorNIS, In(OTf)₃, CH₂Cl₂, -78 to -30 °C75exclusively β[4]
NAPOM 2-O-NAPOM-thiophenyl glucosideGlycosyl acceptorNIS, In(OTf)₃, CH₂Cl₂, -78 to -30 °C43exclusively β[4]
Acetyl (Ac) Per-acetylated glucosyl donorGlycosyl acceptorVarious promotersGood to highpredominantly β[6]
Benzyl (Bn) Per-benzylated glucosyl donorGlycosyl acceptorVarious promotersVariableMixture of α and β[5]

Experimental Protocols

Detailed methodologies for the protection of an alcohol with the MOM group and its subsequent deprotection are provided below.

Protocol 1: Methoxymethyl (MOM) Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)

  • Chloromethyl methyl ether (MOMCl) (3.0 eq.)

  • Sodium iodide (NaI) (0.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add the primary alcohol, DIPEA, and anhydrous DCM.[7]

  • Cool the resulting suspension to 0 °C in an ice bath.[7]

  • Add freshly distilled MOMCl dropwise over 10 minutes.[7]

  • Add NaI to the reaction mixture.[7]

  • Allow the mixture to warm to room temperature and stir for 16 hours.[7]

  • Quench the reaction with saturated aqueous ammonium chloride solution and dilute with DCM.[7]

  • Separate the layers and extract the aqueous layer with DCM.[7]

  • Combine the organic phases, wash with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel flash chromatography to afford the MOM-protected alcohol.[7]

Protocol 2: Acid-Catalyzed Deprotection of a MOM Ether

Materials:

  • MOM-protected compound (1.0 eq.)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the MOM-protected compound in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.[7]

  • Stir the resulting solution at room temperature for 12 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.[7]

  • Dilute the reaction mixture with DCM and carefully quench the acid by adding saturated aqueous sodium bicarbonate solution.[7]

  • Separate the layers and extract the aqueous phase with DCM.[7]

  • Combine the organic phases, wash with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude deprotected alcohol.[7]

  • Purify the crude product by silica gel flash chromatography if necessary.

Visualizing the Influence of the MOM Group

The following diagrams, generated using the DOT language, illustrate key concepts related to the MOM group's influence on reactivity.

G cluster_protection MOM Protection Workflow Start Alcohol (R-OH) Reagents MOMCl, DIPEA, DCM Start->Reagents 1. Reaction Stir at rt Reagents->Reaction 2. Workup Aqueous Workup Reaction->Workup 3. Purification Chromatography Workup->Purification 4. Product MOM-protected Alcohol (R-OMOM) Purification->Product 5.

A typical workflow for the protection of an alcohol with the MOM group.

G cluster_deprotection Acid-Catalyzed MOM Deprotection Start MOM-protected Alcohol (R-OMOM) Reagents Acid (e.g., TFA), DCM Start->Reagents 1. Protonation Protonation of Ether Oxygen Reagents->Protonation 2. Cleavage C-O Bond Cleavage Protonation->Cleavage 3. Quench Nucleophilic Quench (H₂O) Cleavage->Quench 4. Product Alcohol (R-OH) + CH₂O + MeOH Quench->Product 5.

The general mechanism of acid-catalyzed MOM deprotection.

G cluster_ngp Neighboring Group Participation by MOM in Glycosylation Donor Glycosyl Donor with C-2 MOM Group Intermediate Oxocarbenium Ion Donor->Intermediate Activation Participation Intramolecular Attack by MOM Oxygen Intermediate->Participation Cyclic_Intermediate Five-membered Cyclic Intermediate Participation->Cyclic_Intermediate Acceptor_Attack Nucleophilic Attack by Acceptor (R'-OH) Cyclic_Intermediate->Acceptor_Attack β-face attack Product 1,2-trans-Glycoside Acceptor_Attack->Product

References

A Comparative Guide to the Electronic Effects of Substituents in 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic effects of the bromo, fluoro, and methoxymethyl substituents present in 2-Bromo-1-fluoro-4-(methoxymethyl)benzene. Understanding these effects is crucial for predicting the reactivity, metabolic stability, and overall pharmacological profile of drug candidates. This document presents quantitative data, detailed experimental protocols for determining electronic parameters, and visual diagrams to illustrate key concepts.

Introduction to Electronic Effects

Substituents on an aromatic ring can significantly alter its electron density distribution through a combination of inductive and resonance effects. These perturbations, in turn, influence the molecule's reactivity in chemical reactions and its interactions with biological targets. The electronic effects of substituents are commonly quantified using Hammett constants (σ) and Swain-Lupton parameters (Field/Inductive, F, and Resonance, R).

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is attributed to the electronegativity difference between the substituent and the aromatic ring. Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons can push electron density into the ring (+R effect), whereas groups with π-bonds can withdraw electron density from the ring (-R effect).

Electronic Effects of Substituents in this compound

The subject molecule, this compound, possesses three key substituents whose electronic effects are analyzed below.

Bromo (-Br) Substituent

The bromine atom is an electronegative halogen that exhibits a dual electronic nature. It is characterized by:

  • A strong electron-withdrawing inductive effect (-I): Due to its high electronegativity, bromine pulls electron density away from the benzene ring through the C-Br sigma bond.

  • A weak electron-donating resonance effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system.[1] However, this resonance effect is generally weaker than its inductive effect because of the poor overlap between the carbon 2p and bromine 4p orbitals.[1]

Overall, the strong -I effect of bromine outweighs its weaker +R effect, making it a deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[1]

Fluoro (-F) Substituent

Similar to bromine, the fluorine atom is a halogen with competing electronic effects:

  • A very strong electron-withdrawing inductive effect (-I): Fluorine is the most electronegative element, resulting in a powerful pull on the electrons of the C-F sigma bond.

  • A weak electron-donating resonance effect (+R): The lone pairs on the fluorine atom can participate in resonance with the benzene ring.[2] Although the 2p-2p orbital overlap between fluorine and carbon is more effective than that of bromine, the extreme electronegativity of fluorine significantly dampens its ability to donate electron density.

The potent -I effect of fluorine dominates its +R effect, classifying it as a deactivating group. Like other halogens, it is also an ortho, para-director.

Methoxymethyl (-CH₂OCH₃) Substituent
  • Inductive Effect: The methoxy group is inductively electron-withdrawing due to the electronegativity of the oxygen atom. However, the intervening methylene group attenuates this -I effect on the aromatic ring. The overall inductive effect of the -CH₂OCH₃ group is expected to be weakly electron-withdrawing.

  • Resonance Effect: The methoxymethyl group does not have a direct resonance interaction with the benzene ring as the methylene spacer isolates the oxygen lone pairs from the π-system. Therefore, it does not exhibit a significant resonance effect.

Based on this analysis, the methoxymethyl group is predicted to be a weakly deactivating, ortho, para-directing group, primarily due to its weak -I effect.

Quantitative Comparison of Electronic Parameters

To objectively compare the electronic effects of the bromo and fluoro substituents with other common groups, their Hammett constants and Swain-Lupton parameters are summarized in the tables below.

Table 1: Hammett Substituent Constants (σ)

Substituentσmσp
-H0.000.00
-F 0.34 0.06
-Br 0.39 0.23
-Cl0.370.23
-I0.350.18
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-NO₂0.710.78
-CN0.560.66

Data sourced from multiple reputable sources.

Table 2: Swain-Lupton Parameters (F and R)

SubstituentField/Inductive (F)Resonance (R)
-H0.000.00
-F 0.45 -0.39
-Br 0.45 -0.22
-Cl0.42-0.19
-I0.42-0.24
-CH₃-0.04-0.17
-OCH₃0.29-0.52
-NO₂0.650.13
-CN0.530.13

Data sourced from multiple reputable sources.

Experimental Protocols for Determining Electronic Parameters

The following are detailed methodologies for the experimental determination of Hammett constants, a cornerstone in the quantitative analysis of substituent electronic effects.

Determination of Hammett Constants by pKₐ Measurement of Substituted Benzoic Acids

This method relies on measuring the acid dissociation constant (Kₐ) of a series of meta- and para-substituted benzoic acids. The Hammett substituent constant (σ) is then calculated using the following equation:

σ = log(Kₐ / Kₐ₀)

where Kₐ is the acid dissociation constant of the substituted benzoic acid and Kₐ₀ is the acid dissociation constant of unsubstituted benzoic acid.

Experimental Workflow:

experimental_workflow_pka cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_acid Prepare standard solutions of substituted benzoic acids titration Titrate each benzoic acid solution with NaOH prep_acid->titration prep_base Prepare a standardized solution of NaOH prep_base->titration measurement Record pH as a function of added base volume titration->measurement plot Plot titration curve (pH vs. Volume of NaOH) measurement->plot determine_pka Determine pKa from the half-equivalence point plot->determine_pka calculate_sigma Calculate σ using the Hammett equation determine_pka->calculate_sigma experimental_workflow_hydrolysis cluster_prep Reaction Setup cluster_kinetics Kinetic Monitoring cluster_analysis Data Analysis prep_ester Prepare solutions of substituted ethyl benzoates thermostat Equilibrate solutions in a thermostatted water bath prep_ester->thermostat prep_base Prepare a standardized solution of NaOH prep_base->thermostat initiate Initiate the reaction by mixing ester and NaOH solutions thermostat->initiate monitor Monitor the reaction progress over time (e.g., by titration or spectroscopy) initiate->monitor calculate_k Calculate the rate constant (k) from the kinetic data monitor->calculate_k plot Plot log(k/k₀) vs. σ (Hammett Plot) calculate_k->plot determine_sigma Determine σ for new substituents plot->determine_sigma electronic_effects cluster_title Electronic Effects on a Benzene Ring cluster_bromo Bromo (-Br) cluster_fluoro Fluoro (-F) cluster_methoxymethyl Methoxymethyl (-CH₂OCH₃) Title Substituent (X) Br_I -I (Inductive Withdrawal) Br_Overall Overall: Electron Withdrawing (Deactivating, o,p-directing) Br_I->Br_Overall Dominant Br_R +R (Resonance Donation) Br_R->Br_Overall Weaker F_I -I (Strong Inductive Withdrawal) F_Overall Overall: Electron Withdrawing (Deactivating, o,p-directing) F_I->F_Overall Dominant F_R +R (Weak Resonance Donation) F_R->F_Overall Weaker MM_I -I (Weak Inductive Withdrawal) MM_Overall Overall: Weakly Electron Withdrawing (Weakly Deactivating, o,p-directing) MM_I->MM_Overall MM_R No Significant Resonance MM_R->MM_Overall

References

Comparative Guide to the Synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key intermediate in the development of fluorinated organic compounds for pharmaceutical and agrochemical applications.[1] The strategic placement of bromo, fluoro, and methoxymethyl groups on the benzene ring allows for selective cross-coupling reactions and offers opportunities for structural modifications to modulate biological activity.

Introduction to Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic pathways. The primary considerations for selecting an optimal route include the availability of starting materials, desired regioselectivity, overall yield, and scalability. This guide will explore two main approaches:

  • Late-Stage Bromination: This strategy involves the synthesis of a substituted 1-fluoro-4-(methoxymethyl)benzene precursor followed by a regioselective bromination at the C2 position.

  • Multi-Step Synthesis from Commercially Available Precursors: This approach utilizes readily available starting materials and builds the target molecule through a sequence of well-established reactions, such as nitration, Sandmeyer reaction, reduction, and Schiemann reaction.

Comparison of Synthetic Routes

Route Starting Material Key Reactions Advantages Disadvantages Typical Overall Yield
Route 1: Late-Stage Ortho-Bromination 1-Fluoro-4-(methoxymethyl)benzeneOrtho-lithiation followed by bromination, or Electrophilic brominationPotentially shorter route, high regioselectivity with directed metalation.Requires careful control of reaction conditions, potential for side products in electrophilic bromination.Moderate to High (estimated)
Route 2: Multi-Step Synthesis 4-Aminotrifluoromethoxybenzene (analogous)Nitration, Sandmeyer Reaction, Reduction, Schiemann ReactionUtilizes well-established and scalable reactions.Longer synthetic sequence, may involve hazardous reagents.Moderate (as per analogous patent data)[2]

Detailed Experimental Protocols

Route 1: Proposed Synthesis via Late-Stage Ortho-Bromination

This route begins with the commercially available 1-fluoro-4-(methoxymethyl)benzene. The key step is the regioselective introduction of a bromine atom at the position ortho to the fluorine and meta to the methoxymethyl group.

Step 1: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene

Step 2: Ortho-Bromination of 1-Fluoro-4-(methoxymethyl)benzene

Two potential methods for this step are outlined below.

Method 1A: Ortho-Lithiation and Bromination (Hypothetical)

This method leverages the directing effect of the fluorine atom to achieve regioselective bromination.

  • Reaction: 1-Fluoro-4-(methoxymethyl)benzene is treated with a strong base such as n-butyllithium at low temperature, followed by quenching with an electrophilic bromine source like 1,2-dibromoethane.

  • Experimental Protocol (Conceptual):

    • Dissolve 1-fluoro-4-(methoxymethyl)benzene in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 1-2 hours at -78 °C.

    • Add a solution of 1,2-dibromoethane in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Method 1B: Electrophilic Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method utilizes a common and effective brominating agent for aromatic compounds.

  • Reaction: 1-Fluoro-4-(methoxymethyl)benzene is reacted with DBDMH in the presence of a strong acid catalyst.

  • Experimental Protocol (Adapted from similar reactions): [3][4]

    • Dissolve 1-fluoro-4-(methoxymethyl)benzene in an inert solvent such as dichloromethane.

    • Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid.

    • Add 1,3-dibromo-5,5-dimethylhydantoin portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

    • Quench the reaction by pouring it into an ice-water mixture.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Route 2: Proposed Multi-Step Synthesis (Analogous to Patent CN101450891B)

This route is adapted from the synthesis of 2-fluoro-4-bromotrifluoromethoxybenzene and represents a more classical approach to constructing polysubstituted aromatic rings.[2]

Step 1: Nitration of a Substituted Aniline

  • Reaction: An appropriate aniline precursor is nitrated to introduce a nitro group.

Step 2: Sandmeyer Reaction

  • Reaction: The amino group of the nitrated aniline is converted to a diazonium salt and then displaced with a bromide using a copper(I) bromide catalyst.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro group is reduced to an amino group, typically using a metal catalyst and a hydrogen source.

Step 4: Schiemann Reaction

  • Reaction: The newly formed amino group is converted to a diazonium salt and then displaced with a fluoride using a fluorinating agent like fluoroboric acid, followed by thermal decomposition.[5]

Data Presentation

Table 1: Comparison of Reagents and Conditions for Ortho-Bromination (Route 1)

Parameter Method 1A: Ortho-Lithiation Method 1B: Electrophilic Bromination
Brominating Agent 1,2-Dibromoethane (or other electrophilic Br source)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Base/Catalyst n-ButyllithiumStrong acid (e.g., H₂SO₄)
Solvent Anhydrous THFDichloromethane
Temperature -78 °C to Room TemperatureRoom Temperature or gentle heating
Reaction Time 2-4 hours1-24 hours (substrate dependent)
Purity (Typical) High (after chromatography)Moderate to High (after chromatography)

Experimental Workflows and Signaling Pathways

Synthesis_Route_1 start 1-Fluoro-4-(methoxymethyl)benzene step1 Ortho-Lithiation (n-BuLi, -78 °C) start->step1 step2 Bromination (e.g., 1,2-dibromoethane) step1->step2 product This compound step2->product

Caption: Workflow for Route 1: Late-Stage Ortho-Bromination.

Synthesis_Route_2 start Substituted Aniline step1 Nitration start->step1 intermediate1 Nitrated Aniline step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 intermediate2 Bromo-Nitro Intermediate step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Bromo-Anilino Intermediate step3->intermediate3 step4 Schiemann Reaction intermediate3->step4 product Target Molecule Derivative step4->product

References

A Comparative Analysis of Cross-Coupling Reaction Yields for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and high-yielding carbon-carbon and carbon-heteroatom bond-forming reactions is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals.[1][2][3] Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[3][4] This guide provides a comparative analysis of the yields of five prominent cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. The selection of an appropriate catalyst and reaction conditions is paramount as it directly influences reaction efficiency, yield, and selectivity.[5]

This comparison aims to assist researchers in selecting the optimal reaction for their specific synthetic challenges by presenting quantitative data, detailed experimental protocols, and a visual representation of the general catalytic pathway.

Comparative Yield Analysis

The following table summarizes typical yields for various cross-coupling reactions under optimized conditions. It is important to note that yields are highly substrate-dependent and the conditions provided are representative examples.

ReactionCoupling PartnersCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2,5-Diiodopyrazine + Phenylboronic AcidPdCl₂(dppf)K₂CO₃DME802High[5]
Suzuki-Miyaura Aryl Halide + Arylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene10016High[5]
Heck Aryl Halide + AlkenePd(OAc)₂NEt₃DMF10024~90+
Sonogashira 2,5-Diiodopyrazine + Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NTHF/DMFRT-502-6High
Stille Aryl Halide + OrganostannanePd(PPh₃)₄-Toluene10012~90+
Buchwald-Hartwig Aryl Halide + AminePd(OAc)₂/X-PhosNaOt-BuToluene/Dioxane80-11012-24High
Buchwald-Hartwig Carbazole + 1-bromo-4-tert-butylbenzenePd(OAc)₂/RuPhosK₂CO₃-VBM136[6]

Note: "High" yields are reported in the literature, often suggesting yields upwards of 80-95%. VBM stands for Vibratory Ball Mill, a solvent-free reaction condition.

General Catalytic Cycle for Cross-Coupling Reactions

The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck reaction), and reductive elimination.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X Intermediate OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-M PdII_R_R1 R-Pd(II)-R' Intermediate Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' Product RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the discussed cross-coupling reactions.

1. Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl halide with an arylboronic acid.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture (e.g., DME/water) is then added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-16 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. Heck Reaction

This protocol describes the coupling of an aryl halide with an alkene.

  • Reaction Setup: A mixture of the aryl halide (1.0 equiv), the alkene (1.2 equiv), a base such as triethylamine (1.5 equiv), and a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) is prepared in a suitable flask.

  • Solvent Addition: Anhydrous and deoxygenated solvent (e.g., DMF or acetonitrile) is added under an inert atmosphere.

  • Reaction Conditions: The mixture is heated to 80-120 °C for several hours until completion.

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove the precipitated salts, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

3. Sonogashira Coupling

This procedure is for the coupling of an aryl halide with a terminal alkyne.

  • Reaction Setup: To a solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a base like triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a copper co-catalyst (e.g., CuI, 0.04 equiv).[5]

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

4. Stille Coupling

This protocol outlines the coupling of an aryl halide with an organostannane reagent.

  • Reaction Setup: In a flask under an inert atmosphere, the aryl halide (1.0 equiv), organostannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) are dissolved in an anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction Conditions: The reaction mixture is heated to reflux (around 110 °C for toluene) for several hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography. Due to the toxicity of tin byproducts, special care should be taken during the work-up and purification steps.

5. Buchwald-Hartwig Amination

This procedure details the formation of a carbon-nitrogen bond between an aryl halide and an amine.

  • Reaction Setup: A mixture of the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv), a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., X-Phos, 0.04 equiv) is assembled in a glovebox or under an inert atmosphere.[5]

  • Solvent Addition: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added.[5]

  • Reaction Conditions: The mixture is heated under an inert atmosphere until the starting material is consumed.[5]

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Bromo-1-fluoro-4-(methoxymethyl)benzene, a key building block in the creation of complex organic molecules. The following sections detail experimental protocols, present comparative data for various analytical techniques, and offer a logical workflow for its synthesis and subsequent purity verification.

Proposed Synthesis and Potential Impurities

Based on this proposed synthesis, a range of potential impurities could be present in the final product:

  • Unreacted Starting Material: 1-fluoro-4-(methoxymethyl)benzene.

  • Regioisomers: 3-Bromo-1-fluoro-4-(methoxymethyl)benzene, although likely a minor component due to steric hindrance.

  • Over-brominated Products: Dibrominated species such as 2,6-Dibromo-1-fluoro-4-(methoxymethyl)benzene.

  • Byproducts from Side Reactions: Impurities arising from cleavage of the methoxymethyl ether or other unforeseen reactions.

  • Residual Solvents and Reagents: Traces of the solvent used for the reaction and work-up, as well as any remaining brominating agent.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for the accurate determination of purity. The three most common and powerful methods for the analysis of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comparative summary of these techniques is presented below.

Analytical Technique Principle Detected Impurities Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.Non-volatile and thermally labile impurities, regioisomers, unreacted starting materials.High resolution, quantitative accuracy, suitable for a wide range of compounds.Requires chromophoric impurities for UV detection, may not identify all co-eluting impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.Volatile impurities, residual solvents, byproducts with different mass-to-charge ratios.High sensitivity, excellent for identification of unknown volatile impurities.Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.Structural isomers, residual solvents, and any impurity with NMR-active nuclei. Provides a direct measure of molar purity against a certified standard (qNMR).Provides unambiguous structural information, can quantify impurities without the need for individual impurity standards (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret for mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and sample characteristics.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb, for instance, 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve with a certified reference standard should be used.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Purity can be estimated by the area percentage of the main peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For quantitative analysis (qNMR), a certified internal standard with a known concentration and purity is required.

  • Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

  • Sample Preparation for qNMR: Accurately weigh about 10 mg of the sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of CDCl₃.

  • Data Analysis: In the qualitative spectra, look for peaks that do not correspond to the structure of this compound. In the qNMR spectrum, the purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the logical flow of synthesis and purity assessment, and the decision-making process for selecting the appropriate analytical technique.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Start 1-fluoro-4-(methoxymethyl)benzene Reaction Bromination Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Crude Product Purification->Product TLC TLC Analysis Product->TLC HPLC HPLC Analysis TLC->HPLC GCMS GC-MS Analysis TLC->GCMS NMR NMR Analysis TLC->NMR Final Pure 2-Bromo-1-fluoro-4- (methoxymethyl)benzene HPLC->Final GCMS->Final NMR->Final

Caption: Workflow for the synthesis and purity assessment of this compound.

Analytical_Technique_Selection node_rect GC-MS Start Purity Assessment Goal q1 Volatile & Thermally Stable? Start->q1 q1->node_rect Yes q2 Need Structural Confirmation? q1->q2 No q3 Quantitative Analysis Required? q2->q3 Yes node_rect2 HPLC q2->node_rect2 No node_rect3 NMR (Qualitative) q3->node_rect3 No node_rect4 qNMR (Quantitative) q3->node_rect4 Yes

Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.

Comparative Crystallographic Analysis of Substituted Bromofluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the X-ray Crystallography of Bromo- and Fluoro-Substituted Benzene Derivatives

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical and physical properties. This is of paramount importance in drug development, where structure-activity relationships dictate the efficacy and safety of new therapeutic agents. While crystallographic data for 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is not publicly available, this guide provides a comparative analysis of structurally similar bromo- and fluoro-substituted benzene derivatives. The presented data offers insights into the influence of substituent placement on crystal packing and intermolecular interactions, which can be extrapolated to predict the behavior of related compounds.

Performance Comparison of Structurally Related Compounds

The following table summarizes key crystallographic parameters for a selection of bromo- and/or fluoro-substituted benzene derivatives. These compounds serve as valuable alternatives for understanding the structural implications of bromine and fluorine substitution on a benzene ring.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1,2,3-Tris(bromomethyl)benzeneC₉H₉Br₃MonoclinicP2₁/c11.978(2)8.898(2)12.083(2)100.12(1)[1][2]
3,5-Bis(bromomethyl)bromobenzeneC₈H₇Br₃MonoclinicP2₁/c12.981(2)4.019(1)21.898(2)122.3(2)[1][2]
2,5-Bis(bromomethyl)bromobenzeneC₈H₇Br₃MonoclinicP2₁/c13.906(5)4.077(2)19.977(3)123.2(5)[1][2]
(Z)-1-bromo-1-nitro-2-phenyletheneC₈H₆BrNO₂OrthorhombicPbca11.5296(6)7.5013(5)19.7187(12)90[3]

Experimental Protocols

The determination of crystal structures for small organic molecules by single-crystal X-ray diffraction follows a standardized workflow.[4][5] The protocol outlined below is a generalized procedure applicable to the analysis of compounds similar to this compound.

Single-Crystal X-ray Diffraction Methodology
  • Crystal Preparation and Mounting : High-quality single crystals, free of defects and of a suitable size (typically 0.1-0.3 mm), are selected. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[4]

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a stable temperature, commonly 100 K, to minimize thermal vibrations. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4]

  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a unique set of reflection data.

  • Structure Solution and Refinement : The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[6] The quality of the final structure is assessed by parameters such as the R-factor.

Visualizing the Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

XRay_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) structure_validation->final_structure

General workflow for single-crystal X-ray crystallography.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a critical aspect of laboratory operations. Adherence to proper procedures is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE): All personnel handling this chemical for disposal must wear appropriate PPE to minimize exposure risks.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

1. Waste Segregation:

  • This compound is a halogenated organic compound.[2]

  • It is crucial to segregate halogenated waste from non-halogenated organic waste streams.[3][4] Mixing these waste types can increase disposal costs and complicate the disposal process.[4]

  • Do not mix with other incompatible waste types such as acids, bases, or oxidizers.[5][6]

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[7] The original container, if in good condition, is a suitable option.[5]

  • As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste."[3]

  • The label must also include the full chemical name: "this compound" (no abbreviations or chemical formulas) and the date when waste accumulation began.[8]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][7]

  • The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[5][7]

  • Keep the waste container closed at all times, except when adding waste.[9][10]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[7]

  • Follow all institutional procedures for waste pickup requests.

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuation and Ventilation:

  • Evacuate non-essential personnel from the immediate spill area.[11]

  • Ensure adequate ventilation to disperse any vapors, preferably within a fume hood.[11]

2. Containment and Cleanup:

  • For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain and absorb the liquid.[10][12]

  • Collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated, sealable container for hazardous waste.[12]

  • Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris").

3. Decontamination:

  • Clean the spill area thoroughly with soap and water.[11]

  • All materials used for decontamination should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process is_waste Is the chemical waste? start->is_waste consult_sds Consult Safety Data Sheet (SDS) is_waste->consult_sds Yes don_ppe Don Appropriate PPE consult_sds->don_ppe segregate Segregate as Halogenated Organic Waste don_ppe->segregate label_container Label Container: 'Hazardous Waste' & Full Chemical Name segregate->label_container store_saa Store in Closed Container in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-fluoro-4-(methoxymethyl)benzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from acquisition to disposal.

I. Chemical Safety and Hazard Information

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC8H8BrFOChemicalBook[1]
Molecular Weight219.05 g/mol ChemicalBook[1]
CAS Number887268-22-6ChemicalBook[1]
Occupational Exposure LimitsNo data availableChemicalBook[2]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation and absorption.[1]
Body Protection A flame-retardant and chemical-resistant lab coat.Protects against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if not handled in a fume hood. For firefighting, a self-contained breathing apparatus is necessary.[1]Minimizes the inhalation of harmful vapors.

III. Experimental Workflow and Handling Protocol

Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure Chemical prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_quench Quench Reaction & Work-up handling_reaction->cleanup_quench Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled, Sealed Containers cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare Workspace: Ensure a chemical fume hood is available and operational. The workspace should be clean and free of clutter.

  • Handling:

    • Chemical Weighing and Transfer: Carefully weigh the required amount of the chemical in the fume hood. Use appropriate tools, such as a spatula and weighing paper, to minimize the risk of spills.

    • Reaction Setup: All experimental procedures should be conducted within the chemical fume hood.

  • Cleanup and Decontamination:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

    • Surface Decontamination: Wipe down all surfaces that may have come into contact with the chemical with an appropriate solvent and cleaning agent.

IV. Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Halogenated Waste Stream: All waste containing this compound, including reaction residues, contaminated solvents, and rinsates, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[1] Do not mix with non-halogenated waste.

  • Contaminated Solids: Used weighing paper, gloves, and other solid materials contaminated with the chemical should be placed in a separate, sealed bag and disposed of as solid hazardous waste.

Disposal Procedure:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

V. Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. Remove all sources of ignition.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.